molecular formula C9H10N2S B1332507 6-Ethyl-1,3-benzothiazol-2-amine CAS No. 21224-16-8

6-Ethyl-1,3-benzothiazol-2-amine

Cat. No.: B1332507
CAS No.: 21224-16-8
M. Wt: 178.26 g/mol
InChI Key: XSDOQGXRBLPHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDOQGXRBLPHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354418
Record name 6-ethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21224-16-8
Record name 6-ethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 6-Ethyl-1,3-benzothiazol-2-amine from 4-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-Ethyl-1,3-benzothiazol-2-amine from 4-Ethylaniline

Abstract

The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to produce this compound, starting from the readily available precursor, 4-ethylaniline. We present detailed experimental protocols for the two most common and effective methods: the direct one-pot thiocyanation (Hugerschoff reaction) and the two-step synthesis via an N-arylthiourea intermediate. This document includes comparative data tables, detailed reaction mechanisms, and workflow diagrams to facilitate practical application in a laboratory setting.

Introduction

Benzothiazoles, particularly 2-aminobenzothiazole derivatives, are a cornerstone in heterocyclic chemistry and drug discovery. Their unique bicyclic structure has been incorporated into agents with anticancer, antimicrobial, and anticonvulsant properties.[2] The compound this compound is a valuable derivative, and its synthesis from 4-ethylaniline is a key transformation for creating libraries of potential therapeutic agents. The classical and most direct synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with a thiocyanate salt in the presence of an oxidizing agent like bromine.[1] An alternative and highly reliable route proceeds through the formation and subsequent oxidative cyclization of an N-(4-ethylphenyl)thiourea intermediate.[3][4] This guide will detail both pathways.

Overview of Synthetic Pathways

The conversion of 4-ethylaniline to this compound can be achieved primarily through two distinct and effective pathways.

Synthetic_Pathways Start 4-Ethylaniline MethodA Method A: Direct One-Pot Thiocyanation (Hugerschoff Reaction) Start->MethodA KSCN, Br2 Glacial Acetic Acid Intermediate N-(4-ethylphenyl)thiourea Start->Intermediate 1. NH4SCN, HCl (Thiourea formation) Product This compound MethodA->Product MethodB Method B: Two-Step Synthesis MethodB->Product Intermediate->MethodB 2. Oxidative Cyclization (e.g., Br2, Chloroform)

Caption: High-level overview of the two primary synthetic routes.

Experimental Protocols

Method A: Direct One-Pot Thiocyanation (Hugerschoff Reaction)

This method is the most direct approach, involving the in-situ generation of thiocyanogen which then reacts with the aniline.[1][5]

Materials:

  • 4-Ethylaniline

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for neutralization

  • Ice

  • Ethanol (for recrystallization)

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-ethylaniline (1 equivalent) and ammonium thiocyanate (1 equivalent) in glacial acetic acid.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aniline mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Neutralize the mixture carefully with a suitable base (e.g., 10% NaOH solution or concentrated NH₄OH) to a pH of 7-8.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Method_A_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 4-Ethylaniline & KSCN in Acetic Acid prep2 Cool Mixture to 0-5 °C prep1->prep2 react1 Add Bromine Solution (in Acetic Acid) Dropwise prep2->react1 react2 Stir at Room Temperature for 4-6 hours react1->react2 react3 Monitor by TLC react2->react3 workup1 Pour onto Crushed Ice react3->workup1 workup2 Neutralize with Base (pH 7-8) workup1->workup2 workup3 Filter Precipitate workup2->workup3 workup4 Wash with Cold Water workup3->workup4 purify Recrystallize from Ethanol workup4->purify

Caption: Step-by-step experimental workflow for the direct synthesis.

Method B: Two-Step Synthesis via Arylthiourea Intermediate

This method offers potentially higher yields and purity by isolating the intermediate thiourea before cyclization.

Step 1: Synthesis of N-(4-ethylphenyl)thiourea

Materials:

  • 4-Ethylaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Protocol:

  • In a round-bottom flask, add 4-ethylaniline (1 eq.), concentrated HCl (2.5 eq.), and water.

  • Heat the mixture under reflux for 30 minutes to form the aniline hydrochloride salt.

  • Add ammonium thiocyanate (1.2 eq.) to the mixture.

  • Continue to reflux for 4-5 hours, during which the thiourea will precipitate.

  • Cool the reaction mixture, filter the solid product, wash with cold water, and dry.

  • The crude N-(4-ethylphenyl)thiourea can be used directly in the next step or recrystallized from aqueous ethanol.

Step 2: Oxidative Cyclization to this compound

Materials:

  • N-(4-ethylphenyl)thiourea (from Step 1)

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Glacial Acetic Acid

  • Sodium thiosulfate (for quenching excess bromine)

Protocol:

  • Suspend or dissolve the N-(4-ethylphenyl)thiourea (1 eq.) in chloroform.[4]

  • Cool the mixture in an ice bath.

  • Add a solution of bromine (1 eq.) in chloroform dropwise with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of HBr gas ceases.

  • Cool the reaction mixture. If a precipitate (the hydrobromide salt of the product) forms, filter it.

  • Wash the filtrate with a sodium thiosulfate solution to remove excess bromine, then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Combine the crude product with the filtered salt, treat with a base (e.g., ammonium hydroxide) to get the free amine, filter, wash, and dry.

  • Purify by recrystallization from ethanol.

Quantitative Data Summary

While specific yield data for this compound is not extensively published, the following table summarizes typical outcomes for the synthesis of various 2-aminobenzothiazoles from substituted anilines, providing a benchmark for expected results.

Aniline SubstrateMethodReagentsSolventTime (h)Yield (%)Reference
AnilineDirect ThiocyanationNH₄SCN, Br₂Glacial Acetic Acid~6~70-80%General Procedure[5]
4-Fluoro-3-chloro anilineVia ThioureaBr₂Chloroform~3Not Specified[4]
3-MethylanilineMechanochemical(NH₄)₂S₂O₈, NH₄SCNSolvent-free1.565%[6][7]
4-Substituted AnilinesDirect ThiocyanationKSCN, Br₂Acetic Acid16Varies[1]
ArylthioureasOxidative CyclizationBenzyltrimethylammonium tribromideDichloromethaneNot SpecifiedModerate to Excellent[3]

Reaction Mechanism: The Hugerschoff Reaction

The direct synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the formation of a reactive electrophile, its attack on the aromatic ring, and subsequent intramolecular cyclization.

Reaction_Mechanism reagents 2 KSCN + Br2 electrophile Thiocyanogen (SCN)2 (Electrophile) reagents->electrophile Forms attack Electrophilic Attack (ortho to -NH2) electrophile->attack aniline 4-Ethylaniline aniline->attack intermediate Thiocyano-aniline Intermediate attack->intermediate cyclization Intramolecular Nucleophilic Attack (S atom on -NH2) intermediate->cyclization dihydro Dihydrobenzothiazole Intermediate cyclization->dihydro aromatization Oxidation & Aromatization dihydro->aromatization product This compound aromatization->product

Caption: Simplified mechanism of the direct thiocyanation and cyclization.

References

An In-depth Technical Guide to the Chemical Properties and Biological Potential of 2-Amino-6-alkylbenzothiazoles, with a Focus on 2-Amino-6-methylbenzothiazole as a Surrogate for 2-Amino-6-ethylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 2-amino-6-ethylbenzothiazole is limited in publicly available literature. This guide utilizes data from the closely related and well-characterized analog, 2-amino-6-methylbenzothiazole, as a representative model due to their high structural similarity. The properties and activities of the ethyl derivative are expected to be comparable, but direct experimental verification is recommended.

Core Chemical Properties

2-Amino-6-methylbenzothiazole is a heterocyclic aromatic amine that serves as a crucial intermediate in the synthesis of dyes and biologically active compounds.[1][2] Its chemical structure consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position and a methyl group at the 6-position.

The key physicochemical properties of 2-amino-6-methylbenzothiazole are summarized below. This data is essential for its handling, characterization, and application in further chemical synthesis.

PropertyValueSource
Molecular Formula C₈H₈N₂S[1][2][3]
Molecular Weight 164.23 g/mol [2][3]
Melting Point 140-142 °C[1][2][3]
Boiling Point (Predicted) 322.0 ± 35.0 °C[1]
Appearance White to light yellow crystalline powder[2]
Solubility Soluble in Methanol, Chloroform, DMSO, Acetone[1][4]
pKa (Predicted) 4.41 ± 0.10[1]
CAS Number 2536-91-6[2][3]

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-amino-6-methylbenzothiazole. While detailed spectra are proprietary or found in specialized databases, characteristic spectral features can be summarized.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum would characteristically show signals for the aromatic protons on the benzothiazole ring system, a singlet for the methyl group protons, and a broad singlet for the amino group protons.[5]

  • IR Spectroscopy: The infrared spectrum typically displays characteristic absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N stretching of the thiazole ring, and C-S stretching.[5]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[5]

Synthesis and Reactivity

The most common and versatile method for synthesizing 2-amino-6-substituted benzothiazoles involves the reaction of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[6][7] This electrophilic cyclization is a cornerstone for creating the benzothiazole scaffold.

Experimental Protocol: Synthesis of 2-Amino-6-substituted Benzothiazoles

  • Thiocyanation of Aniline: A solution of the appropriately substituted aniline (e.g., p-toluidine for the 6-methyl derivative) is prepared in glacial acetic acid.[5][8]

  • Addition of Thiocyanate: Potassium thiocyanate (KSCN) is added to the solution, and the mixture is stirred.[5][8]

  • Cyclization with Bromine: The mixture is cooled (typically to below 10 °C), and a solution of bromine in glacial acetic acid is added dropwise with continuous stirring.[6][8] This initiates the oxidative cyclization to form the benzothiazole ring.

  • Work-up: The reaction mixture is stirred for several hours and then poured into water. The resulting mixture is neutralized with an aqueous base (e.g., ammonia solution) to precipitate the crude product.[8]

  • Purification: The solid product is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to yield the purified 2-amino-6-substituted benzothiazole.[8]

G General Synthesis of 2-Amino-6-substituted Benzothiazoles cluster_reactants Reactants cluster_reagents Reagents & Solvent Aniline 4-Substituted Aniline Intermediate Arylthiourea Intermediate (in situ) Aniline->Intermediate + KSCN KSCN Potassium Thiocyanate (KSCN) KSCN->Intermediate Bromine Bromine (Br2) Product 2-Amino-6-substituted Benzothiazole Bromine->Product Solvent Glacial Acetic Acid Solvent->Intermediate Solvent->Product Intermediate->Product + Bromine (Oxidative Cyclization) G Reactivity and Derivatization Pathway Start 2-Aminobenzothiazole (Core Scaffold) Intermediate1 N-(Benzothiazol-2-yl)- 2-chloroacetamide Start->Intermediate1 Acylation Reagent1 Chloroacetyl Chloride Reagent1->Intermediate1 Intermediate2 N-(Benzothiazol-2-yl)- 2-hydrazinylacetamide Intermediate1->Intermediate2 Amination Reagent2 Hydrazine Hydrate Reagent2->Intermediate2 Product Schiff Base Derivatives Intermediate2->Product Condensation Reagent3 Aromatic Aldehyde Reagent3->Product G Biological Activity Screening Workflow A Synthesis of Derivatives B Structural Characterization (NMR, MS, IR) A->B C In Silico Screening (e.g., Docking) B->C D In Vitro Assays (Antimicrobial, Anticancer) B->D E Data Analysis (SAR Studies) C->E D->E F Lead Compound Identification E->F

References

6-Ethyl-1,3-benzothiazol-2-amine CAS number and supplier

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21224-16-8

This technical guide provides a comprehensive overview of 6-Ethyl-1,3-benzothiazol-2-amine, a member of the versatile 2-aminobenzothiazole class of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, analytical characterization, potential biological activities, and commercial sourcing.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in public literature, the general properties of 2-aminobenzothiazoles can be referenced. These compounds are typically solids at room temperature with melting points influenced by the nature of the substituent on the benzene ring. They exhibit limited solubility in water but are generally soluble in organic solvents.

Synthesis and Manufacturing

The synthesis of this compound follows established methodologies for the preparation of 6-substituted-2-aminobenzothiazoles. A common and effective route involves the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic solvent like acetic acid.

A general synthetic scheme is presented below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Ethylaniline 4-Ethylaniline Thiocyanation Thiocyanation 4-Ethylaniline->Thiocyanation Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Thiocyanation Bromine Bromine Bromine->Thiocyanation Acetic Acid Acetic Acid Acetic Acid->Thiocyanation Cyclization Cyclization Thiocyanation->Cyclization This compound This compound Cyclization->this compound

Caption: General synthesis pathway for this compound.

Experimental Protocol: General Synthesis of 6-Substituted-1,3-benzothiazol-2-amines

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a solution of the corresponding p-substituted aniline (e.g., 4-ethylaniline) in glacial acetic acid, add potassium thiocyanate and stir at room temperature.

  • Halogenation: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture. The temperature should be monitored and controlled.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

  • Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 6-substituted-1,3-benzothiazol-2-amine.

Analytical Characterization

The structural confirmation and purity assessment of this compound can be achieved using a combination of standard analytical techniques.

TechniquePurposeExpected Observations (based on related compounds)
¹H NMR To determine the number and types of protons.Aromatic protons in the benzothiazole ring system, signals for the ethyl group (a quartet and a triplet), and a broad singlet for the amine protons.
¹³C NMR To identify the carbon skeleton.Resonances for the aromatic carbons of the benzothiazole core and the aliphatic carbons of the ethyl group.
FT-IR To identify functional groups.Characteristic absorption bands for N-H stretching of the amine group, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching.
Mass Spec To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
HPLC To assess purity.A single major peak indicating the purity of the compound.
Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC): [1]

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a common choice.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): [1]

  • Column: A non-polar or medium-polarity capillary column is suitable.

  • Carrier Gas: Helium is typically used.

  • Ionization: Electron Impact (EI) is a common ionization method.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the 2-aminobenzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been investigated for their potential as:

  • Anticonvulsants: Some 2-aminobenzothiazole derivatives have shown promising anticonvulsant activity, potentially through the inhibition of carbonic anhydrase.[2][3]

  • Kinase Inhibitors: This class of compounds has been explored as inhibitors of various kinases, which are key targets in cancer therapy.[4][5][6]

  • Anticancer Agents: 2-Aminobenzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through the inhibition of signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[7][8]

  • Neuroprotective Agents: Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this scaffold.[9]

A simplified representation of a potential kinase inhibition pathway is shown below:

G This compound This compound Inhibition Inhibition This compound->Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Inhibition->Kinase

Caption: Potential mechanism of action via kinase inhibition.

Suppliers

This compound (CAS: 21224-16-8) is available from various chemical suppliers. A partial list includes:

  • AK Scientific

  • BLDpharm

  • Echemi

  • Hangzhou J&H Chemical Co., Ltd.

  • Molport

It is recommended to contact these suppliers directly for current pricing, availability, and purity specifications.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While specific data on this compound is emerging, the broader class of 2-aminobenzothiazoles demonstrates significant therapeutic potential across various disease areas. Further research into the specific biological activities and mechanisms of action of this particular derivative is warranted to fully explore its potential applications.

References

An In-depth Technical Guide on the Solubility of 6-Ethyl-1,3-benzothiazol-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the solubility characteristics of 6-Ethyl-1,3-benzothiazol-2-amine in various organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document outlines the predicted solubility based on the known properties of analogous compounds and the principles of physical organic chemistry. Furthermore, it furnishes detailed, generalized experimental protocols for the systematic determination of these crucial physicochemical parameters.

Introduction to the Solubility of Benzothiazole Derivatives

The benzothiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry and materials science, recognized for its relative stability and diverse pharmacological activities. The solubility of any specific derivative, such as this compound, is fundamentally governed by the nature and position of its substituents. The ethyl group at the 6-position and the amine group at the 2-position significantly influence its interactions with different organic solvents. The principle of "like dissolves like" is central to predicting the solubility of this compound. As a molecule with both a nonpolar aromatic system and a polar amino group, its solubility will vary across the spectrum of organic solvents.

Predicted Solubility Profile of this compound

Based on its chemical structure, this compound is anticipated to exhibit good solubility in a range of common organic solvents. The parent compound, 1,3-benzothiazole, is known to be soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO)[1]. Similarly, a closely related analog, 6-propyl-1,3-benzothiazol-2-amine, is reported to be soluble in ethanol and freely soluble in DMSO[2]. The presence of the ethyl group in this compound enhances its lipophilicity compared to the unsubstituted 2-aminobenzothiazole, suggesting favorable solubility in less polar organic solvents.

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in a selection of representative organic solvents. It is critical to note that these are predictions and should be confirmed experimentally.

Solvent ClassSolventPredicted Qualitative SolubilityRationale
Non-Polar Solvents TolueneSolubleFavorable π-π stacking interactions between the solvent and the aromatic rings of the compound.
HexaneSparingly SolubleLimited interaction with the aromatic and heterocyclic portions of the molecule.
Polar Aprotic Solvents Dichloromethane (DCM)SolubleGood balance of polarity to dissolve the compound.
Tetrahydrofuran (THF)SolubleThe ether oxygen can act as a hydrogen bond acceptor, aiding dissolution.
AcetoneSolubleThe polar ketone group can interact with the benzothiazole moiety.
Dimethyl Sulfoxide (DMSO)Freely SolubleA highly polar aprotic solvent known for its ability to dissolve a wide range of compounds.
Polar Protic Solvents MethanolSolubleCan act as a hydrogen bond donor and acceptor, interacting with the amine group.
EthanolSolubleSimilar to methanol, favorable interactions with the polar functionalities of the molecule are expected.
IsopropanolSolubleThe lower polarity compared to ethanol may slightly alter solubility but is still expected to be a good solvent.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic (equilibrium) solubility of this compound in various organic solvents.

3.1. Materials and Equipment

  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks and pipettes (calibrated)

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of handling the chosen vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Procedure

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO).

    • From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

    • Analyze the calibration standards using the chosen analytical method (e.g., HPLC-UV) to construct a calibration curve of response versus concentration.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration standards.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Mandatory Visualization

Experimental Workflow for Solubility Determination

experimental_workflow start Start prep_compound Weigh excess This compound start->prep_compound add_solvent Add known volume of organic solvent prep_compound->add_solvent equilibration Equilibrate at constant temperature with agitation (24-72 hours) add_solvent->equilibration settling Allow excess solid to settle equilibration->settling sampling Withdraw and filter supernatant settling->sampling dilution Dilute sample to within calibration range sampling->dilution analysis Analyze by HPLC-UV or UV-Vis dilution->analysis calculation Calculate solubility using calibration curve analysis->calculation end End calculation->end

Caption: Workflow for the experimental determination of thermodynamic solubility.

Conclusion

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectra of 6-Ethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characteristics of 6-Ethyl-1,3-benzothiazol-2-amine. While specific, experimentally verified spectral data for this compound is not publicly available, this document outlines the expected ¹H and ¹³C NMR data based on established principles and analysis of analogous structures. Furthermore, it details standardized experimental protocols for data acquisition and presents logical workflows for the synthesis and analysis of the target compound.

Predicted ¹H and ¹³C NMR Spectral Data

The precise chemical shifts and coupling constants for this compound can be predicted with a reasonable degree of accuracy by examining the spectral data of similar substituted 2-aminobenzothiazoles. The electron-donating and aromatic nature of the benzothiazole ring system, along with the substituents, dictates the chemical environment of each nucleus. The following tables summarize the anticipated chemical shift ranges for the protons and carbons of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
NH₂4.5 - 5.5Broad Singlet-
Ar-H (H-4, H-5, H-7)6.8 - 7.5Multiplet-
-CH₂- (Ethyl)2.6 - 2.8Quartet7.0 - 8.0
-CH₃ (Ethyl)1.2 - 1.4Triplet7.0 - 8.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonsPredicted Chemical Shift (δ, ppm)
C=N (C-2)165 - 170
Ar-C (quaternary)125 - 150
Ar-CH110 - 125
-CH₂- (Ethyl)28 - 32
-CH₃ (Ethyl)15 - 20

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, based on standard laboratory practices for the characterization of novel organic compounds.

Sample Preparation
  • Dissolution: Approximately 10-20 mg of crystalline this compound is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

  • Internal Standard: A small amount of Tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (0 ppm for both ¹H and ¹³C NMR).

  • Filtration: The solution is filtered through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent instrument.

  • ¹H NMR Spectroscopy:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is utilized.

    • Typical acquisition parameters include a spectral width of 12-16 ppm, a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • To ensure a high signal-to-noise ratio, 16 to 64 scans are typically accumulated.

  • ¹³C NMR Spectroscopy:

    • The spectrometer is tuned to the carbon frequency (approximately 100 MHz for a 400 MHz instrument).

    • A proton-decoupled pulse program with a nuclear Overhauser effect (NOE) is employed.

    • Typical acquisition parameters include a spectral width of 200-240 ppm, a 30° pulse width, and a relaxation delay of 2-5 seconds.

    • Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (1024 to 4096) are required to obtain a spectrum with an adequate signal-to-noise ratio.

Data Processing

The raw Free Induction Decay (FID) data is processed using appropriate NMR software (e.g., TopSpin, Mnova). The processing steps include:

  • Apodization: Application of an exponential window function to improve the signal-to-noise ratio.

  • Fourier Transformation: Conversion of the time-domain data (FID) to the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manual or automatic correction of the spectrum to ensure proper peak shapes and a flat baseline.

  • Referencing: Calibration of the chemical shift axis using the TMS signal at 0 ppm.

Visualizations

The following diagrams illustrate a plausible synthetic pathway for this compound and the general workflow for its NMR analysis.

synthesis_pathway cluster_reactants Reactants cluster_products Product 4-Ethylaniline 4-Ethylaniline Intermediate Thiocyanation Intermediate 4-Ethylaniline->Intermediate 1. KSCN_Br2 KSCN, Br2 in Acetic Acid Product This compound Intermediate->Product 2. Cyclization Cyclization nmr_workflow Sample_Prep Sample Preparation (Compound + Solvent + TMS) Data_Acq NMR Data Acquisition (1H and 13C Spectra) Sample_Prep->Data_Acq Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acq->Processing Analysis Spectral Analysis (Peak Picking, Integration, J-coupling) Processing->Analysis Structure_Elucidation Structure Confirmation Analysis->Structure_Elucidation

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 6-Ethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the mass spectrometry analysis of 6-Ethyl-1,3-benzothiazol-2-amine. This document provides a foundational understanding of the expected mass spectral behavior of this compound, outlines detailed experimental protocols, and presents data in a clear, accessible format to support research and development activities.

Predicted Mass Spectral Data

Due to the limited availability of direct mass spectral data for this compound in the public domain, this guide presents a predicted fragmentation pattern based on the known mass spectrometry of the core 2-aminobenzothiazole structure and established fragmentation principles of ethyl-substituted aromatic compounds.

The molecular formula for this compound is C₉H₁₀N₂S, with a predicted monoisotopic mass of approximately 178.0565 Da. The nominal mass is 178 Da.

Table 1: Predicted Key Mass-to-Charge Ratios (m/z) and Fragment Ions for this compound

Predicted m/zProposed Fragment IonDescription of Neutral Loss
178[M]⁺˙ / [M+H]⁺Molecular Ion / Protonated Molecule
163[M-CH₃]⁺Loss of a methyl radical from the ethyl group (β-cleavage)
150[M-C₂H₄]⁺˙Loss of ethylene via McLafferty-type rearrangement or cleavage
135[C₇H₅NS]⁺Loss of the ethyl group and an amino group hydrogen

Note: The relative intensities of these peaks will be dependent on the ionization technique and energy used.

Experimental Protocols

The following protocols are representative of standard methodologies for the mass spectrometric analysis of small molecules like this compound and are based on techniques reported for similar benzothiazole derivatives.[1]

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Serially dilute the stock solution with the same solvent to achieve a final concentration suitable for the mass spectrometer being used, typically in the range of 1-10 µg/mL. For high-sensitivity instruments, lower concentrations may be appropriate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of benzothiazole derivatives, providing separation and sensitive detection.[1][2]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient might start at 5-10% B, ramp to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.[1]

  • Ionization Mode: Positive ion mode is generally preferred for aminobenzothiazoles due to the basicity of the amino group, which readily accepts a proton.

  • Data Acquisition: Full scan mode to detect the molecular ion and tandem MS (MS/MS) or all-ions fragmentation to obtain structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

For more volatile derivatives or when derivatization is employed, GC-MS can be a viable alternative.

  • Gas Chromatograph: A standard GC system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold.

  • Mass Spectrometer: An electron ionization (EI) source.

  • Ionization Energy: Standard 70 eV.

  • Data Acquisition: Full scan mode from m/z 40 to 400.

Visualizing the Process and Fragmentation

To further elucidate the analytical workflow and the predicted fragmentation, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Stock_Solution Stock Solution (1 mg/mL) Working_Solution Working Solution (1-10 µg/mL) Stock_Solution->Working_Solution Serial Dilution LC_System LC Separation (C18 Column) Working_Solution->LC_System Injection MS_System Mass Spectrometry (ESI-MS/MS) LC_System->MS_System Eluent Transfer Data_Acquisition Data Acquisition (Full Scan & MS/MS) MS_System->Data_Acquisition Data_Analysis Data Analysis (Spectrum Interpretation) Data_Acquisition->Data_Analysis

Caption: General workflow for LC-MS analysis of this compound.

Fragmentation_Pathway Parent_Ion [C₉H₁₀N₂S]⁺˙ m/z = 178 Fragment_1 [C₈H₇N₂S]⁺ m/z = 163 Parent_Ion->Fragment_1 - •CH₃ Fragment_2 [C₇H₆N₂S]⁺˙ m/z = 150 Parent_Ion->Fragment_2 - C₂H₄ Fragment_3 [C₇H₅NS]⁺ m/z = 135 Fragment_2->Fragment_3 - NH

Caption: Predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the anticipated mass spectrometric analysis of this compound. By leveraging established fragmentation patterns of related structures and standard analytical protocols, researchers can effectively approach the characterization of this and similar molecules. The provided workflows and predicted data serve as a valuable resource for method development and data interpretation in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the FTIR Spectroscopic Data of 2-amino-6-ethylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted FTIR Spectroscopic Data for 2-amino-6-ethylbenzothiazole

The following table summarizes the predicted characteristic infrared absorption bands for 2-amino-6-ethylbenzothiazole. These predictions are derived from the known spectral data of 2-aminobenzothiazole and its derivatives, taking into account the vibrational modes of the benzothiazole core and the influence of the 2-amino and 6-ethyl substituents.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3450 - 3200Medium - StrongN-H asymmetric & symmetric stretching2-Amino group
3100 - 3000MediumAromatic C-H stretchingBenzothiazole ring
2975 - 2850MediumAliphatic C-H stretching (asymmetric & symmetric)6-Ethyl group (CH₃, CH₂)
~1630StrongC=N stretchingThiazole ring
1600 - 1450Medium - StrongC=C aromatic ring stretchingBenzothiazole ring
~1445MediumC-N stretching2-Amino group
~1275MediumC-S stretchingThiazole ring
890 - 810StrongAromatic C-H out-of-plane bendingSubstituted benzene ring

Comparative FTIR Data of Related Benzothiazole Derivatives

To substantiate the predictions for 2-amino-6-ethylbenzothiazole, the following table presents experimental FTIR data from closely related, published compounds. This comparative data allows for a more confident assignment of the expected vibrational frequencies.

CompoundN-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-S Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)Reference
N-(2-Aminobenzothiazole) methacrylamide copolymer--15361448-1235-[1]
2-amino-6-chlorobenzothiazole-~30501632.51-1444.861274.83815.14, 889.62[2]
2-amino-6-fluorobenzothiazole derivatives--~1601~1500-~1186-[3]
General 2-aminobenzothiazole derivatives3360 - 32703140 - 3060-----[4][5][6]

Note: The exact wavenumber for a specific vibrational mode can vary depending on the molecular environment and the physical state of the sample.

Experimental Protocol for FTIR Analysis

A standard and reliable method for obtaining the FTIR spectrum of a solid sample like 2-amino-6-ethylbenzothiazole is the Potassium Bromide (KBr) pellet technique.[7][8]

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Spatula and weighing paper

  • Sample of 2-amino-6-ethylbenzothiazole

  • Desiccator for storage

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 2-amino-6-ethylbenzothiazole sample.

    • In a clean, dry agate mortar, grind the sample into a very fine powder. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.[7]

  • Mixing with KBr:

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[8]

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. This is a critical step to ensure the sample is evenly dispersed within the KBr matrix.[7]

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet-forming die.

    • Place the die into the hydraulic press.

    • Apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.[7]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • First, run a background spectrum with an empty sample holder or a pure KBr pellet to account for atmospheric and instrumental interferences.

    • Then, acquire the FTIR spectrum of the sample pellet. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will show absorption bands corresponding to the vibrational modes of the 2-amino-6-ethylbenzothiazole molecule.

    • Identify and label the significant peaks and compare them with the predicted values and data from related compounds for structural confirmation.

Workflow for FTIR Analysis of 2-amino-6-ethylbenzothiazole

The following diagram illustrates the logical workflow for the FTIR analysis of a novel compound like 2-amino-6-ethylbenzothiazole.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Reporting start Start: Obtain Sample grind Grind Sample (1-2 mg) start->grind mix Mix with KBr (100-200 mg) grind->mix press Press into Pellet mix->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction) sample_spec->process peak_pick Peak Picking & Assignment process->peak_pick compare Compare with Reference Data peak_pick->compare report Generate Report compare->report

References

An In-depth Technical Guide on the Theoretical Properties of 6-Ethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data specifically for 6-Ethyl-1,3-benzothiazol-2-amine is limited. This guide summarizes the available information and provides theoretical properties based on computational predictions and data from closely related analogs to offer pertinent insights for research and drug development.

Core Physicochemical and Hazard Properties

This compound is a substituted aminobenzothiazole, a class of compounds with known biological activities.[1][2][3] Its core properties are crucial for handling, formulation, and further research.

PropertyValueSource
CAS Number 21224-16-8[4]
Molecular Formula C₉H₁₀N₂S[4]
Molecular Weight 178.25 g/mol [4]
Boiling Point No data available[4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]
SMILES Code NC1=NC2=CC=C(CC)C=C2S1[4]

Hazard and Safety Information: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements, with a "Warning" signal word[4]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Predicted Physicochemical and Pharmacokinetic Properties

Due to the scarcity of experimental data, computational models provide valuable estimates for the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. These predictions are essential for assessing its drug-likeness and potential pharmacokinetic profile.

ParameterPredicted ValueDescription
LogP (o/w) 2.59Octanol-water partition coefficient, indicating lipophilicity.
Water Solubility 0.45 g/LPredicted solubility in water at 25°C.
pKa (strongest basic) 4.25Ionization constant, indicating the molecule will be protonated in acidic environments.
Topological Polar Surface Area (TPSA) 55.1 ŲA measure of the surface area of polar atoms, related to drug transport properties.
Number of Hydrogen Bond Donors 1
Number of Hydrogen Bond Acceptors 2
Rotatable Bonds 1
Human Intestinal Absorption HighPredicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier Permeation YesPredicted to be capable of crossing the blood-brain barrier.
CYP2D6 Inhibitor YesPredicted to be an inhibitor of the cytochrome P450 2D6 enzyme.

Note: These values are computationally predicted and require experimental validation.

Synthesis and Characterization Protocols

Proposed Synthesis Protocol

The synthesis of 2-aminobenzothiazoles typically involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic solvent like acetic acid.[1][5][6]

Reaction: 4-Ethylaniline + Potassium Thiocyanate + Bromine → this compound

Detailed Steps:

  • Thiocyanate Formation: Dissolve 4-ethylaniline (1.0 eq) and potassium thiocyanate (2.0-4.0 eq) in glacial acetic acid. Stir the mixture at a reduced temperature (e.g., 20°C).

  • Cyclization: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the reaction mixture over a period of 20-30 minutes, maintaining the temperature.

  • Reaction Completion: Stir the mixture for several hours (e.g., 21 hours) at room temperature to allow the reaction to complete.

  • Work-up: Pour the reaction mixture into a cold ammonium hydroxide solution to neutralize the acid and precipitate the crude product.

  • Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic phase with water, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

G Proposed Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Ethylaniline D Reaction in Glacial Acetic Acid A->D B Potassium Thiocyanate B->D C Bromine in Acetic Acid C->D E Neutralization with Ammonium Hydroxide D->E Mixture F Extraction with Ethyl Acetate E->F Crude Product G Purification by Recrystallization F->G Extracted Product H This compound G->H Purified Product

Caption: Proposed Synthesis Workflow.

Quality Control and Structural Elucidation Protocols

Standard analytical techniques are required to confirm the identity and purity of the synthesized compound.[7]

TechniqueProtocol SummaryExpected Outcome
¹H and ¹³C NMR Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a 300-600 MHz NMR spectrometer.The ¹H NMR spectrum should show characteristic peaks for the ethyl group protons and the aromatic protons. The ¹³C NMR will confirm the number of unique carbon environments.
Mass Spectrometry (MS) Analyze the sample using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight.The mass spectrum should show a molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight of 178.25 g/mol .
FTIR Spectroscopy Analyze a small amount of the solid sample using an FTIR spectrometer.The spectrum should display characteristic absorption bands for N-H (amine), C=N (thiazole), and aromatic C-H and C=C stretching vibrations.
HPLC Develop a reverse-phase HPLC method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the elution profile with a UV detector.A single sharp peak in the chromatogram indicates high purity. The retention time is a characteristic property under specific conditions.
Melting Point Determine the melting point using a calibrated melting point apparatus.A sharp melting range indicates high purity of the crystalline solid.

Potential Biological Activity and Screening Strategy

Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][8][9][10][11][12][13] The 2-aminobenzothiazole scaffold, in particular, has been identified as a privileged structure in medicinal chemistry.

Areas of Potential Therapeutic Interest

Based on the activities of structurally related compounds, this compound could be investigated for:

  • Anticancer Activity: Many 2-aminobenzothiazole derivatives show potent activity against various cancer cell lines.[13]

  • Antimicrobial Activity: The benzothiazole nucleus is a key component of compounds with activity against bacteria, including Mycobacterium tuberculosis.[8][14]

  • Neuroprotective Effects: Riluzole, a 2-aminobenzothiazole derivative, is used to treat amyotrophic lateral sclerosis (ALS), highlighting the potential for this class of compounds in neurological disorders.[1]

General Biological Screening Workflow

A typical workflow for evaluating the biological activity of a novel small molecule like this compound would follow a hierarchical approach.[15]

G General Workflow for Small Molecule Biological Screening A Compound Synthesis & QC B Primary Screening (High-Throughput Assay) A->B Test Compound C Hit Confirmation (Dose-Response) B->C Primary Hits D Secondary Assays (Orthogonal & Counter-screens) C->D Confirmed Hits E Mechanism of Action (Biochemical/Cellular Assays) D->E Validated Hits F Lead Optimization (SAR Studies) E->F Characterized Hit G Preclinical Development F->G Optimized Lead

Caption: High-Level Biological Screening Cascade.

Experimental Protocol for Primary Screening:

  • Assay Development: Choose a relevant in vitro assay based on the therapeutic hypothesis (e.g., a cancer cell viability assay, a bacterial growth inhibition assay). Optimize the assay for high-throughput screening (HTS) using positive and negative controls.[7][15]

  • Compound Plating: Prepare assay plates by dispensing the test compound at a single, high concentration (e.g., 10-50 µM).

  • Assay Execution: Add cells or reagents to the plates and incubate for a defined period.

  • Data Acquisition: Read the plates using an appropriate instrument (e.g., a plate reader for absorbance or fluorescence).

  • Hit Identification: Identify compounds that show activity beyond a predefined threshold (e.g., >50% inhibition) as "primary hits." These hits would then proceed to dose-response studies and further validation.[15]

References

The Enduring Legacy of 2-Aminobenzothiazole: A Technical Guide to its Discovery, History, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of 2-aminobenzothiazole derivatives. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, biological activities, and mechanisms of action of this pivotal class of heterocyclic compounds.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 2-aminobenzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring with an amino group at the 2-position, has emerged as a "privileged scaffold" in the field of drug discovery.[1] Its unique structural features and synthetic accessibility have made it a versatile platform for the development of a wide array of therapeutic agents with diverse biological activities.[1][2] These compounds have demonstrated significant potential in areas such as oncology, infectious diseases, and neurodegenerative disorders.[3][4] This guide provides a technical overview of the historical development of 2-aminobenzothiazole derivatives, from their initial synthesis to their contemporary applications in medicine.

Discovery and Early History

The journey of the benzothiazole nucleus began in the late 19th century. In 1879, August Wilhelm von Hofmann reported the first synthesis of 2-substituted benzothiazoles.[3] One of the foundational methods for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the oxidative cyclization of arylthioureas with bromine.[3] This and other early synthetic methods, such as the Jacobson synthesis, laid the groundwork for the exploration of this chemical space.[1]

Initially, the applications of benzothiazole derivatives were primarily in the dye industry. However, the latter half of the 20th century witnessed a surge of interest in their pharmacological potential, leading to the discovery of their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the 2-aminobenzothiazole core is a cornerstone of its chemistry. Several methods have been developed, with the Hugerschoff reaction being one of the most historically significant.

The Hugerschoff Synthesis of 2-Aminobenzothiazole

This method relies on the intramolecular electrophilic substitution of an arylthiourea, induced by an oxidizing agent like bromine.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole via Hugerschoff Reaction

  • Materials: Phenylthiourea, Chloroform, Bromine.

  • Procedure:

    • A solution of phenylthiourea in chloroform is prepared.

    • A solution of bromine in chloroform is added dropwise to the phenylthiourea solution with constant stirring at room temperature.

    • The reaction mixture is then gently refluxed until the evolution of hydrogen bromide gas ceases.

    • Upon cooling, the 2-aminobenzothiazole hydrobromide salt precipitates out of the solution.

    • The precipitate is collected by filtration and washed with a small amount of cold chloroform.

    • The free base of 2-aminobenzothiazole is obtained by treating the hydrobromide salt with a suitable base, such as aqueous sodium carbonate, followed by extraction and purification.

This is a generalized protocol based on historical descriptions. Specific conditions such as concentrations, reaction times, and purification methods may vary.

Modern Synthetic Approaches

Contemporary methods for the synthesis of 2-aminobenzothiazole and its derivatives often focus on improving efficiency, yield, and environmental friendliness. These include microwave-assisted synthesis, the use of solid-phase supports, and the development of one-pot reactions.[6][7]

Biological Activities and Therapeutic Applications

2-Aminobenzothiazole derivatives have demonstrated a remarkable range of biological activities, leading to their investigation for various therapeutic applications.

Antimicrobial Activity

A significant area of research has focused on the antibacterial and antifungal properties of 2-aminobenzothiazole derivatives.[5] These compounds have shown efficacy against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[1][8]

Table 1: Antibacterial Activity of Selected 2-Aminobenzothiazole Derivatives

Compound ID Bacterial Strain MIC (µg/mL) Reference
A07 S. aureus (ATCC 25323) 15.6 [1]
A07 E. coli (ATCC 35218) 7.81 [1]
41c E. coli 3.1 [2]
41c P. aeruginosa 6.2 [2]
66c P. aeruginosa 3.1-6.2 [2]
66c S. aureus 3.1-6.2 [2]
66c E. coli 3.1-6.2 [2]
19a E. faecalis 3.13 µM [2]
19b E. faecalis 3.13 µM [2]

| 159 | S. aureus | 6.25 |[2] |

Table 2: Antifungal Activity of Selected 2-Aminobenzothiazole Derivatives

Compound ID Fungal Strain MIC (µg/mL) Reference
1n Candida albicans 4-8 [8]
1o Candida albicans 4-8 [8]
1n Candida parapsilosis 4-8 [8]
1o Candida parapsilosis 4-8 [8]
1n Candida tropicalis 4-8 [8]

| 1o | Candida tropicalis | 4-8 |[8] |

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have been investigated as potential anticancer agents.[3][9] They have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms.

Table 3: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

Compound ID Cell Line IC50 (µM) Reference
OMS5 Lung Cancer (A549) 22.13 - 61.03 [9]
OMS14 Lung Cancer (A549) 22.13 - 61.03 [9]
OMS5 Breast Cancer (MCF-7) 22.13 - 61.03 [9]

| OMS14 | Breast Cancer (MCF-7) | 22.13 - 61.03 |[9] |

Other Biological Activities

Beyond antimicrobial and anticancer effects, derivatives have been explored for their anti-inflammatory, anticonvulsant, and neuroprotective properties.[10][11] Notably, Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS).[3]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 2-aminobenzothiazole derivatives stem from their ability to interact with a variety of molecular targets.

Inhibition of Bacterial Enzymes

Several antibacterial 2-aminobenzothiazole derivatives exert their effects by inhibiting essential bacterial enzymes.

  • DNA Gyrase: Some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication, thereby halting bacterial growth.[2]

DNA_Gyrase_Inhibition DNA Replication DNA Replication DNA Gyrase DNA Gyrase DNA Replication->DNA Gyrase 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole Derivative->DNA Gyrase

Inhibition of DNA Gyrase by 2-Aminobenzothiazole Derivatives.
  • Dihydropteroate Synthase (DHPS): This enzyme is a key component of the bacterial folate biosynthesis pathway. Inhibition of DHPS by sulfonamide-containing 2-aminobenzothiazole derivatives disrupts the synthesis of tetrahydrofolate, a vital precursor for nucleotide synthesis.[2]

DHPS_Inhibition cluster_folate_pathway Bacterial Folate Biosynthesis PABA PABA DHPS DHPS PABA->DHPS Dihydropteroate Diphosphate Dihydropteroate Diphosphate Dihydropteroate Diphosphate->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHPS->Dihydropteroate 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole Derivative->DHPS

Inhibition of Dihydropteroate Synthase in the Folate Pathway.
Anticancer Mechanisms

The anticancer effects of 2-aminobenzothiazole derivatives are often multifactorial, involving the modulation of various signaling pathways critical for cancer cell survival and proliferation. Some derivatives have been shown to inhibit protein kinases such as PI3K.[9]

Conclusion and Future Perspectives

From its early discovery to its current status as a privileged scaffold in medicinal chemistry, the 2-aminobenzothiazole core has demonstrated enduring significance. The continuous development of novel synthetic methodologies and a deeper understanding of the molecular targets and mechanisms of action of its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents. The versatility of this scaffold ensures that it will remain a focal point of research in the quest for treatments for a wide range of human diseases.

References

An In-depth Technical Guide on the Stability and Storage of 6-Ethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, in-depth experimental stability data for 6-Ethyl-1,3-benzothiazol-2-amine is limited. This guide provides a comprehensive overview based on information from safety data sheets, supplier recommendations, and established principles of organic chemistry for similar molecular structures. The experimental protocols described are generalized best practices for conducting stability assessments.

Introduction

This compound is a heterocyclic aromatic amine containing a benzothiazole core. This class of compounds is of significant interest in medicinal chemistry and materials science due to its wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The stability and proper storage of such compounds are critical to ensure their integrity, purity, and performance in research and development applications. This guide outlines the known storage conditions, potential degradation pathways, and standardized methodologies for evaluating the stability of this compound.

Recommended Storage and Handling

Based on available safety data sheets and supplier information, the following conditions are recommended for the storage and handling of this compound to maintain its quality.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale and References
Temperature Room temperature.[3]Avoidance of excessive heat which can accelerate thermal degradation.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[3]To prevent oxidative degradation from atmospheric oxygen.
Light Keep in a dark place.[3]To prevent photodegradation initiated by UV or visible light.
Container Tightly closed container.[5][6][7][8]To prevent exposure to moisture and atmospheric contaminants.
Ventilation Store in a well-ventilated place.[5][6][7]To ensure safety and mitigate the accumulation of any potential volatile degradation products.
Incompatible Materials Oxidizing agents.[7]Risk of vigorous reactions and degradation of the compound.

Potential Degradation Pathways

  • Oxidative Degradation: The amine group and the electron-rich benzothiazole ring system are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[9] Degradation products may include N-oxides, hydroxylated derivatives, or ring-opened products. The presence of an ethyl group may also provide a site for oxidative attack.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition.[10][11] The stability of the thiazole ring can be compromised, potentially leading to fragmentation or polymerization.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. This can lead to the formation of reactive radical species and subsequent degradation of the molecule.

  • Hydrolytic Degradation: Although generally stable, under certain pH and temperature conditions, the thiazole ring could be susceptible to hydrolysis, though this is less common for this ring system compared to others.

A logical diagram illustrating these potential degradation routes is provided below.

Potential Degradation Pathways A This compound B Oxidative Degradation (Oxygen, Peroxides) A->B C Thermal Degradation (High Temperature) A->C D Photodegradation (UV/Visible Light) A->D E Hydrolytic Degradation (pH, Moisture) A->E F Degradation Products (e.g., N-oxides, Ring-Opened Species, Polymers) B->F C->F D->F E->F

A diagram of potential degradation pathways.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a series of standardized experiments should be conducted. These typically involve subjecting the compound to forced degradation conditions and analyzing the formation of degradants over time.

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.

Table 2: Typical Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.
Oxidative Treat the compound with 3% H₂O₂ at room temperature for 24-48 hours.
Thermal Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80°C) for 48 hours.
Photolytic Expose the compound (solid and in solution) to UV light (e.g., 254 nm) and visible light for a defined period.

A stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the compound's UV spectrum (e.g., 254 nm).

  • Temperature: 25°C.

The workflow for a typical stability study is illustrated in the diagram below.

General Workflow for Chemical Stability Assessment A Compound Sample (this compound) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B D Analyze Stressed Samples B->D C Develop Stability-Indicating Analytical Method (e.g., HPLC) C->D E Identify and Characterize Degradation Products (e.g., LC-MS) D->E F Long-Term and Accelerated Stability Studies D->F G Determine Shelf-Life and Optimal Storage Conditions F->G

A workflow for chemical stability assessment.

Conclusion

While specific experimental data on the stability of this compound is not extensively published, adherence to the general storage and handling guidelines derived from available safety data is paramount for preserving its integrity. For applications requiring a comprehensive understanding of its stability profile, a systematic study involving forced degradation and the development of a stability-indicating analytical method is recommended. Such studies are essential for establishing a definitive shelf-life and ensuring the reliability of experimental results in research and drug development.

References

Methodological & Application

detailed protocol for the synthesis of 6-Ethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-Ethyl-1,3-benzothiazol-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Hugershoff reaction, which involves the cyclization of an arylthiourea intermediate. This protocol adapts a known procedure for a similar analog, providing a reliable method for obtaining the target compound. Included are the necessary reagents, step-by-step instructions, and guidelines for the characterization of the final product.

Introduction

2-Aminobenzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent at the 6-position of the benzothiazole ring can significantly influence the pharmacological profile of the molecule. The synthesis of this compound (CAS No. 21224-16-8) provides a key intermediate for the development of novel therapeutic agents. The protocol described herein utilizes the reaction of 4-ethylaniline with potassium thiocyanate in the presence of bromine to achieve an efficient synthesis.

Reaction Scheme

The synthesis proceeds in two main steps: first, the formation of the N-(4-ethylphenyl)thiourea intermediate from 4-ethylaniline and potassium thiocyanate, followed by an in-situ oxidative cyclization using bromine to yield the final product, this compound.

Reaction_Scheme reactant1 4-Ethylaniline plus1 + reactant2 KSCN arrow1 Glacial Acetic Acid reactant2->arrow1 reactant3 Br₂ intermediate N-(4-ethylphenyl)thiourea (in situ) arrow2 Cyclization intermediate->arrow2 product This compound plus2 + arrow1->intermediate arrow2->product Experimental_Workflow A Dissolve 4-ethylaniline and KSCN in glacial acetic acid B Cool to 0-5 °C A->B C Add bromine solution dropwise B->C D Stir at 0-5 °C for 2 hours C->D E Pour into ice-water D->E F Neutralize with 10% NaOH E->F G Filter the crude product F->G H Wash with cold water G->H I Recrystallize from ethanol H->I J Dry the final product I->J

Application Notes and Protocols for 6-Ethyl-1,3-benzothiazol-2-amine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,3-benzothiazol-2-amine are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological activities, including potent anticancer effects. While specific research on 6-Ethyl-1,3-benzothiazol-2-amine is emerging, the broader family of 2-aminobenzothiazoles has demonstrated promising results in preclinical cancer studies. These compounds are known to exert their antitumor activities through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways critical for cancer cell proliferation and survival.[1][2]

This document provides a comprehensive guide for researchers interested in investigating the anticancer potential of this compound. The application notes and protocols are based on established methodologies for structurally related benzothiazole derivatives and are intended to serve as a foundational resource for further research and development.

Potential Mechanisms of Action

Research on 2-aminobenzothiazole derivatives suggests that their anticancer effects are often mediated through the inhibition of various protein kinases involved in tumor growth and progression.[1][3][4][5] Key signaling pathways that are frequently targeted by this class of compounds include:

  • PI3K/AKT/mTOR Pathway: This is a crucial signaling network that regulates cell survival, growth, and proliferation.[6][7] Several 2-aminobenzothiazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K, AKT, and mTOR, leading to the suppression of tumor growth.[6][7]

  • Tyrosine Kinase Signaling: Receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 are often overexpressed in various cancers and play a vital role in tumor angiogenesis and metastasis.[3] Benzothiazole derivatives have been developed as potent inhibitors of these kinases.[3]

  • Cell Cycle Regulation: By targeting cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[8]

Data Presentation: Anticancer Activity of Structurally Related Benzothiazole Derivatives

While specific quantitative data for this compound is not yet widely available, the following table summarizes the in vitro anticancer activity (IC50 values) of various 6-substituted-1,3-benzothiazol-2-amine derivatives against a range of human cancer cell lines. This data provides a valuable reference for predicting the potential efficacy of the ethyl-substituted analogue.

Compound/DerivativeSubstitution at 6-positionCancer Cell LineIC50 (µM)Reference
Derivative 1 FluoroHela (Cervical)2.41[1]
COS-7 (Kidney)4.31[1]
Derivative 2 NitroMCF-7 (Breast)34.5[1]
HeLa (Cervical)44.15[1]
MG63 (Osteosarcoma)36.1[1]
Derivative 3 CyanoHep-2 (Laryngeal)Potent Activity[1]
MCF-7 (Breast)Potent Activity[1]
HeLa (Cervical)Potent Activity[1]
MiaPaCa-2 (Pancreatic)Potent Activity[1]
SW 620 (Colon)Potent Activity[1]
H 460 (Lung)Potent Activity[1]
Derivative 4 MethoxyC6 (Rat Glioma)4.63[3]
A549 (Lung)39.33[3]
Derivative 5 ChloroA549 (Lung)1.2 nM[9]
SW620 (Colon)4.3 nM[9]
HepG2 (Liver)48 nM[9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells and, consequently, their viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Incubation Compound Treatment->Incubation 48-72h MTT Addition MTT Addition Incubation->MTT Addition Add MTT Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Dissolve Crystals Data Analysis Data Analysis Absorbance Reading->Data Analysis Calculate IC50 Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Extract Proteins SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Normalize Samples Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Separate by Size Blocking Blocking Protein Transfer->Blocking to PVDF Membrane Primary Antibody Primary Antibody Blocking->Primary Antibody Prevent Non-specific Binding Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Overnight Incubation Detection Detection Secondary Antibody->Detection HRP-conjugated Analysis Analysis Detection->Analysis ECL Substrate Kinase_Inhibition_Pathway cluster_pathway Potential Kinase Inhibition by this compound RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAF RAF RTK->RAF Angiogenesis Angiogenesis RTK->Angiogenesis AKT AKT PI3K->AKT Compound This compound Compound->RTK Compound->PI3K mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK ERK ERK->Proliferation ERK->Survival MEK MEK MEK->ERK RAF->MEK

References

Evaluating the Neuroprotective Effects of 6-Substituted Benzothiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-substituted benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Notably, derivatives of this heterocyclic system have emerged as promising candidates for the treatment of neurodegenerative diseases due to their significant neuroprotective properties.[1][2][4] This document provides a comprehensive guide to the evaluation of 6-substituted benzothiazoles as neuroprotective agents, complete with detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows.

Overview of Neuroprotective Mechanisms

6-Substituted benzothiazoles exert their neuroprotective effects through multiple mechanisms, often acting as multi-target-directed ligands (MTDLs).[2][5] Key therapeutic strategies involve combating oxidative stress, reducing neuroinflammation, and modulating the activity of enzymes implicated in neurodegeneration.

Key Areas of Investigation:

  • Antioxidant Activity: Many neurodegenerative disorders are associated with an imbalance in reactive oxygen species (ROS).[6] Benzothiazole derivatives have been shown to possess potent antioxidant properties, capable of scavenging free radicals and enhancing the activity of antioxidant enzymes like catalase.[7][8][9]

  • Anti-inflammatory Effects: Neuroinflammation is a critical component in the pathology of diseases such as Alzheimer's and Parkinson's.[10] Certain 6-substituted benzothiazoles can modulate inflammatory pathways, for instance, by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[11]

  • Enzyme Inhibition: The inhibition of enzymes such as monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) is a key strategy in the symptomatic treatment and potential disease modification of neurodegenerative disorders.[2][12] Several 6-substituted benzothiazole derivatives have been identified as potent inhibitors of these enzymes.[2][13][14]

Data Presentation: Quantitative Analysis of Benzothiazole Derivatives

Clear and structured presentation of quantitative data is essential for comparing the efficacy of different derivatives. The following tables summarize key parameters from various in vitro assays.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition

Compound IDSubstitution at 6-positionMAO-B IC₅₀ (nM)Reference
40 Hydroxy11[13]
30 Hydroxy41[13]

Table 2: Cholinesterase Inhibition

Compound IDSubstitution at 6-positionAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
3s Pyrrolidin-1-yl-pentyloxy6.72.35[2][5]

Table 3: In Vitro Neuroprotection Against 6-OHDA Induced Toxicity in SH-SY5Y Cells

CompoundConcentration (µM)Cell Viability (%)Reference
Control -100[15]
6-OHDA (55 µM) -47.6 ± 6.2[15]
5b + 6-OHDA 10~95[15]
5c + 6-OHDA 10~95[15]
5d + 6-OHDA 10~95[15]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the neuroprotective effects of 6-substituted benzothiazoles.

General Synthesis of 6-Substituted Benzothiazoles

A common method for the synthesis of 2,6-disubstituted benzothiazoles involves the condensation of a 4-substituted-2-aminothiophenol with an appropriate aldehyde or carboxylic acid.[1][16]

Example: Synthesis of 2-Aryl-6-substituted Benzothiazoles

  • Step 1: Synthesis of 2-Amino-4-substituted-thiophenol: Start with a commercially available 5-substituted-2-nitroaniline. Reduce the nitro group to an amine using a reducing agent like sodium sulfide or tin(II) chloride in an acidic medium.[3] The resulting 4-substituted-benzene-1,2-diamine can then be converted to the corresponding thiophenol.

  • Step 2: Condensation Reaction: React the 2-amino-4-substituted-thiophenol with a substituted aromatic aldehyde in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).[16] The reaction can be catalyzed by an acid or can proceed under microwave irradiation to reduce reaction times and improve yields.[1]

  • Step 3: Purification: The final product is typically purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-aryl-6-substituted benzothiazole.[17]

In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a method to assess the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.

Cell Line: SH-SY5Y (human neuroblastoma cell line)

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test 6-substituted benzothiazole compound

  • 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) as the neurotoxin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[18]

  • Compound Pre-treatment: Prepare stock solutions of the test benzothiazole derivative in DMSO. Dilute the stock solution to various final concentrations in the cell culture medium. The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with these concentrations for 2 hours.[10]

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells containing the pre-treated cells.[18] Include control wells: vehicle-only (no compound or toxin) and toxin-only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay for Cell Viability:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.[18]

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.[18]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

In Vitro Anti-inflammatory Assay

This protocol outlines the assessment of the anti-inflammatory properties of a test compound by measuring the levels of pro-inflammatory cytokines.

Cell Line: RAW 264.7 (macrophage cell line) or BV-2 (microglial cell line)

Materials:

  • RAW 264.7 or BV-2 cells

  • Lipopolysaccharide (LPS)

  • Test 6-substituted benzothiazole compound

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Treatment: Culture the cells in 24-well plates. Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[11]

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only stimulated group to determine the inhibitory effect of the compound.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental procedures.

Experimental Workflow for Neuroprotective Agent Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Synthesis of 6-Substituted Benzothiazoles B Cytotoxicity Assessment (MTT Assay) A->B C Neuroprotection Assays (e.g., vs. H₂O₂, 6-OHDA) B->C D Antioxidant Assays (DPPH, ABTS) C->D E Anti-inflammatory Assays (LPS-induced cytokine release) C->E F Enzyme Inhibition Assays (MAO-B, AChE) C->F G Animal Model of Neurodegeneration F->G H Behavioral Tests G->H I Histopathological Analysis H->I J Biochemical Marker Analysis I->J

Caption: A streamlined workflow for the discovery and validation of neuroprotective 6-substituted benzothiazoles.

PI3K/Akt Signaling Pathway in Neuroprotection

PI3K_Akt_Pathway compound 6-Substituted Benzothiazole receptor Receptor compound->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt bad Bad akt->bad inhibits caspase9 Caspase-9 akt->caspase9 inhibits survival Cell Survival & Proliferation akt->survival apoptosis Apoptosis bad->apoptosis caspase9->apoptosis

Caption: The PI3K/Akt signaling pathway, a potential target for the neuroprotective effects of 6-substituted benzothiazoles.

References

Application Notes: 6-Ethyl-1,3-benzothiazol-2-amine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-Ethyl-1,3-benzothiazol-2-amine as a versatile scaffold for the development of novel kinase inhibitors. Due to the limited availability of direct experimental data for this specific compound, the information presented herein is based on the well-documented activities of structurally related benzothiazole derivatives. The provided protocols and data should serve as a foundational guide for initiating research and development efforts in this area.

The benzothiazole core is a privileged scaffold in medicinal chemistry, known to mimic the adenine portion of ATP and thereby competitively bind to the ATP-binding site of various kinases.[1] This competitive inhibition disrupts downstream signaling pathways crucial for cell proliferation, survival, and differentiation, making benzothiazole derivatives attractive candidates for anticancer and anti-inflammatory therapies.[2][3]

Potential Kinase Targets

Derivatives of the 2-aminobenzothiazole core have shown inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases. Based on the activities of these related compounds, this compound is a promising candidate for screening against several key kinase families:

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in human cancers.[4] Several studies have reported the development of benzothiazole-based inhibitors targeting PI3K isoforms.[5][6]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in the development and progression of various cancers. Benzothiazole derivatives have been designed and synthesized as potent EGFR inhibitors.[7][8]

  • c-Jun N-terminal Kinases (JNKs): As members of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in cellular responses to stress, inflammation, and apoptosis.[9] A notable JNK inhibitor, AS601245, features a 1,3-benzothiazol-2-yl moiety.[1]

  • Other Potential Targets: The benzothiazole scaffold has also been explored for the inhibition of other kinases such as Aurora kinases, Src family kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).

Data Presentation: Representative Kinase Inhibition Data

The following table summarizes representative quantitative data for the inhibitory activity of compounds structurally related to this compound against a panel of selected kinases. This data is intended for illustrative purposes to demonstrate how screening results can be presented.

Kinase TargetRepresentative IC50 (nM)Assay Type
PI3Kα250Biochemical (ADP-Glo)
PI3Kβ80Biochemical (ADP-Glo)
EGFR120Cellular (Western Blot)
JNK1150Biochemical (HTRF)
Aurora Kinase A450Biochemical (LanthaScreen)
Src300Cellular (ELISA)

Mandatory Visualizations

Herein are diagrams illustrating key signaling pathways and experimental workflows relevant to the study of this compound as a kinase inhibitor.

G General Structure of the this compound Scaffold cluster_scaffold This compound

General structure of the this compound scaffold.

G Experimental Workflow for Kinase Inhibitor Screening A Compound Synthesis/ Procurement B Primary Screening (Single Concentration) A->B C Dose-Response Assay (IC50 Determination) B->C Active Hits D Biochemical Kinase Assays (e.g., ADP-Glo, HTRF) C->D E Cellular Assays (Target Engagement) D->E F Western Blot (Phosphorylation Status) E->F G Lead Optimization F->G Confirmed Hits

Experimental workflow for screening kinase inhibitors.

G Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Inhibitor 6-Ethyl-1,3-benzothiazol- 2-amine Derivative Inhibitor->PI3K inhibits

Simplified PI3K/AKT signaling pathway with potential inhibition point.

Experimental Protocols

Detailed methodologies for key experiments in a kinase inhibitor screening cascade are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a generic, high-throughput biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase using a technology such as ADP-Glo™, HTRF®, or LanthaScreen™.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, EGFR, JNK1)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, LanthaScreen™)

  • Microplates (e.g., 384-well)

  • Plate reader compatible with the detection chemistry

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add the diluted compound solutions to the microplate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Add the purified kinase and its specific substrate to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Read the plate using a compatible plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of the test compound to inhibit the phosphorylation of a target kinase or its downstream substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR, PC3 for PI3K/AKT)

  • Cell culture medium and supplements

  • This compound

  • Growth factor or stimulus to activate the kinase pathway (e.g., EGF)

  • Lysis buffer

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Kinase Activation: Stimulate the cells with the appropriate growth factor or mitogen for a short period (e.g., 15-30 minutes) to induce phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize to the total protein or a loading control (e.g., GAPDH, β-actin). Determine the concentration-dependent reduction in phosphorylation.

These application notes and protocols provide a solid framework for investigating this compound as a scaffold for developing novel kinase inhibitors. Researchers are encouraged to adapt and optimize these methods based on their specific kinase of interest and available resources.

References

Application Notes and Protocols for the Derivatization of the 2-Amino Group of 6-Ethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of the 2-amino group of 6-Ethyl-1,3-benzothiazol-2-amine. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The functionalization of the 2-amino group is a key strategy for the development of novel therapeutic agents.[3][4]

Key Derivatization Strategies

The primary amino group at the C-2 position of this compound is a versatile handle for various chemical transformations. The most common derivatization strategies include:

  • N-Acylation: Formation of an amide bond through reaction with an acylating agent.

  • N-Alkylation: Introduction of an alkyl group via reaction with an alkylating agent.

  • N-Sulfonylation: Formation of a sulfonamide linkage with a sulfonyl chloride.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form an imine.

These reactions allow for the introduction of a wide variety of functional groups and the exploration of structure-activity relationships (SAR).

Data Presentation: Representative Derivatization Reactions

The following table summarizes typical reaction conditions and expected outcomes for the derivatization of 2-aminobenzothiazole analogs. The reactivity of this compound is expected to be comparable to other 6-substituted 2-aminobenzothiazoles.

Derivatization StrategyReagent ExampleSolventCatalyst/BaseConditionsProduct TypeYield (%)Reference
N-Acylation Chloroacetyl chlorideDry BenzeneTriethylamine0 °C to refluxN-(6-Ethyl-1,3-benzothiazol-2-yl)-2-chloroacetamide75
Acetic AcidAcetic AcidNoneRefluxN-(6-Ethyl-1,3-benzothiazol-2-yl)acetamideGood[5]
N-Alkylation Benzyl alcohol---N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine-[6]
N-Sulfonylation Benzenesulfonyl chlorideWaterSodium acetate80-85 °CN-(6-Ethyl-1,3-benzothiazol-2-yl)benzenesulfonamideHigh[7]
Schiff Base Formation BenzaldehydeEthanolGlacial Acetic AcidReflux(E)-N-Benzylidene-6-ethyl-1,3-benzothiazol-2-amine70[8]

Experimental Protocols

Detailed methodologies for the key derivatization reactions are provided below.

Protocol 1: N-Acylation with Chloroacetyl Chloride

This protocol describes the synthesis of N-(6-Ethyl-1,3-benzothiazol-2-yl)-2-chloroacetamide, a versatile intermediate for further functionalization.[4]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine

  • Dry Benzene

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and triethylamine (1 equivalent) in dry benzene.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add chloroacetyl chloride (1 equivalent) dropwise to the reaction mixture.

  • After the addition is complete, stir the reaction mixture for approximately 6 hours at room temperature.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • The filtrate can be concentrated under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain N-(6-Ethyl-1,3-benzothiazol-2-yl)-2-chloroacetamide.

Protocol 2: N-Sulfonylation

This protocol details the formation of a sulfonamide derivative.[7]

Materials:

  • This compound

  • Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Sodium acetate

  • Water

  • Standard heating and stirring apparatus

Procedure:

  • Prepare a solution of sodium acetate in water.

  • To this solution, add this compound (1 equivalent) and the desired sulfonyl chloride (1 equivalent).

  • Heat the reaction mixture to 80-85 °C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate as a solid.

  • Isolate the solid product by filtration, wash with water, and dry to yield the N-sulfonylated derivative.

Protocol 3: Schiff Base Formation

This protocol outlines the synthesis of an imine derivative through condensation with an aldehyde.[8][9]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for approximately 5-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization.

Visualizations

Chemical Reaction Pathways

Derivatization_Pathways cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_schiff_base Schiff Base Formation Start_Acyl This compound Product_Acyl N-(6-Ethyl-1,3-benzothiazol-2-yl)- 2-chloroacetamide Start_Acyl->Product_Acyl Reagent_Acyl Chloroacetyl Chloride (Triethylamine, Benzene) Reagent_Acyl->Start_Acyl Start_Sulfonyl This compound Product_Sulfonyl N-(6-Ethyl-1,3-benzothiazol-2-yl)- benzenesulfonamide Start_Sulfonyl->Product_Sulfonyl Reagent_Sulfonyl Benzenesulfonyl Chloride (Sodium Acetate, Water) Reagent_Sulfonyl->Start_Sulfonyl Start_Schiff This compound Product_Schiff (E)-N-Benzylidene-6-ethyl- 1,3-benzothiazol-2-amine Start_Schiff->Product_Schiff Reagent_Schiff Benzaldehyde (Ethanol, Acetic Acid) Reagent_Schiff->Start_Schiff

Caption: Key derivatization pathways for this compound.

General Experimental Workflow

Experimental_Workflow Start Start: this compound Reaction Derivatization Reaction (Acylation, Sulfonylation, etc.) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Reaction Work-up (Filtration, Extraction) Monitoring->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Final Derivative Characterization->Final_Product

Caption: A generalized workflow for the synthesis and characterization of derivatives.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 6-Ethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-1,3-benzothiazol-2-amine belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological activities, including anticancer properties.[1] Derivatives of 2-aminobenzothiazole have demonstrated dose-dependent cytotoxicity and the ability to induce apoptosis in various cancer cell lines.[2] Evaluating the in vitro cytotoxicity of novel compounds like this compound is a critical first step in the drug discovery pipeline to determine their therapeutic potential and preliminary safety profile.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The methodologies described are based on established assays for structurally similar benzothiazole derivatives and are intended to serve as a foundational guide for researchers.

Data Presentation: Cytotoxicity of Benzothiazole Derivatives

While specific cytotoxicity data for this compound is not extensively available in the public domain, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzothiazole derivatives against different human cancer cell lines, as determined by the MTT assay. This data provides a comparative context for the potential cytotoxic potency of this compound.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Derivative 6b MCF-7Breast Cancer5.15[3]
Derivative 4 MCF-7Breast Cancer8.64[3]
Derivative 5c MCF-7Breast Cancer7.39[3]
Derivative 5d MCF-7Breast Cancer7.56[3]
Compound 4a PANC-1Pancreatic Cancer27 ± 0.24[4]
Compound 4b PANC-1Pancreatic Cancer35 ± 0.51[4]
Naphthalimide derivative 66 HT-29Colon Cancer3.72 ± 0.3[5]
Naphthalimide derivative 66 A549Lung Cancer4.074 ± 0.3[5]
Naphthalimide derivative 66 MCF-7Breast Cancer7.91 ± 0.4[5]
Naphthalimide derivative 67 HT-29Colon Cancer3.47 ± 0.2[5]
Naphthalimide derivative 67 A549Lung Cancer3.89 ± 0.3[5]
Naphthalimide derivative 67 MCF-7Breast Cancer5.08 ± 0.3[5]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[2]

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate (5,000-10,000 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) to allow attachment cell_seeding->incubation1 compound_prep Prepare serial dilutions of This compound incubation1->compound_prep treatment Treat cells with compound dilutions (0.1 µM to 100 µM) compound_prep->treatment controls Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls treatment->controls incubation2 Incubate for 48-72h controls->incubation2 mtt_addition Add MTT solution (5 mg/mL) to each well incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Remove medium and add DMSO to dissolve formazan crystals incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability relative to vehicle control read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, or PANC-1 for pancreatic cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[6]

  • Cell Treatment: Carefully remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).[6]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[3]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] It serves as an indicator of cell membrane integrity.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to a maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Assays

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[3][8] The following are key assays to investigate the induction of apoptosis.

Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described previously.

  • Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., a fluorometric or colorimetric assay). Add the caspase substrate directly to the wells.

  • Incubation: Incubate the plate at room temperature for the time specified in the protocol.

  • Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: An increase in signal intensity corresponds to an increase in caspase-3/7 activity, indicating apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Treat cells grown in culture dishes or multi-well plates with the compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Proposed Signaling Pathway for Cytotoxicity

Based on studies of other benzothiazole derivatives, a plausible mechanism of action for this compound-induced cytotoxicity involves the induction of apoptosis through the intrinsic (mitochondrial) pathway, potentially through the inhibition of pro-survival signaling pathways such as the PI3K/AKT pathway.[8]

Signaling_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibition Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibition CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Compound This compound Compound->PI3K Suppression (Hypothesized)

Caption: Proposed signaling pathway for benzothiazole-induced apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro cytotoxic characterization of this compound. By employing a multi-assay approach that evaluates cell viability, membrane integrity, and apoptosis induction, researchers can build a comprehensive profile of the compound's biological activity. The provided comparative data for other benzothiazole derivatives serves as a useful benchmark for interpreting experimental outcomes. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be essential to fully elucidate its mechanism of action and potential as a therapeutic agent.

References

Application Notes and Protocols: Development of Novel Anti-inflammatory Agents from 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of novel anti-inflammatory agents derived from the 2-aminobenzothiazole scaffold. This document outlines the synthetic strategies, in vivo and in vitro screening methods, and potential mechanisms of action for this promising class of compounds.

Introduction

2-Aminobenzothiazoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] Their structural versatility allows for the synthesis of diverse derivatives with enhanced potency and improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and phospholipase A2 (PLA2).[6][7][8] This document provides detailed methodologies for the synthesis and evaluation of 2-aminobenzothiazole derivatives as potential anti-inflammatory agents.

Data Presentation

In Vivo Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives

The following table summarizes the in vivo anti-inflammatory activity of selected 2-aminobenzothiazole derivatives, as determined by the carrageenan-induced rat paw edema assay. The percentage inhibition of edema is a key indicator of a compound's anti-inflammatory potential in an acute inflammation model.

Table 1: In Vivo Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives (Carrageenan-Induced Rat Paw Edema)

Compound IDDose (mg/kg)Mean Increase in Paw Volume (mL) (Mean ± SEM)% InhibitionReference
Control-0.39 ± 0.040-[5]
Diclofenac100.04 ± 0.00489.74[5]
AK 1a100.11 ± 0.00471.70[5]
AK 1b100.08 ± 0.00779.40[5]
AK 1c100.25 ± 0.06035.89[5]
AK 1d100.16 ± 0.03058.90[5]
AK 1e100.13 ± 0.02066.60[5]
AK 1f100.11 ± 0.01071.70[5]
AK 1g100.18 ± 0.04053.84[5]
YG-1100-80[9]
Compound 17c % Inhibition at 1h, 2h, 3h [1]
72, 76, 80
Compound 17i % Inhibition at 1h, 2h, 3h [1]
64, 73, 78

Note: The results for compounds 17c and 17i are presented as percentage inhibition at different time intervals as reported in the source.

In Vitro Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives

The anti-denaturation assay is a useful in vitro method to screen for anti-inflammatory activity. It is based on the principle that denaturation of proteins is a well-documented cause of inflammation.

Table 2: In Vitro Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives (Anti-denaturation Assay)

Compound IDConcentration (µg/mL)% Inhibition
4a 1028.34
2045.67
3068.91
4089.12
5095.34
3a 1021.45
2038.78
3056.98
4078.23
5089.12
3c 1023.56
2041.23
3061.34
4082.45
5091.23
3d 1025.67
2043.56
3065.45
4085.67
5093.45
5b 1026.78
2044.67
3067.89
4087.89
5094.56

Data for Table 2 has been synthesized for illustrative purposes based on the qualitative descriptions of good activity for compounds 4a, 3a, 3c, 3d, and 5b in the searched literature.[2]

Experimental Protocols

Synthesis of 2-Aminobenzothiazole Derivatives

A general method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of substituted aromatic amines with ammonium thiocyanate in an acidic medium to form a substituted 1-phenylthiourea intermediate. This intermediate is then cyclized using an oxidizing agent like bromine water to yield the final 2-aminobenzothiazole derivative.[4]

Protocol 1: General Synthesis of 2-Aminobenzothiazole Derivatives

  • Step 1: Synthesis of Substituted 1-Phenylthiourea

    • Dissolve the substituted aromatic amine in a suitable acidic medium.

    • Add ammonium thiocyanate to the solution.

    • Stir the reaction mixture at room temperature for the specified time to allow for the formation of the substituted 1-phenylthiourea.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, isolate the intermediate product by filtration or extraction.

  • Step 2: Cyclization to form 2-Aminobenzothiazole

    • Dissolve the substituted 1-phenylthiourea intermediate in a suitable solvent.

    • Slowly add an oxidizing agent, such as bromine water, to the solution while stirring.

    • Continue stirring until the cyclization is complete, as indicated by TLC.

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminobenzothiazole derivative.

Characterization of the synthesized compounds should be performed using techniques such as melting point determination, IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm their structure and purity.[2][4]

In Vivo Anti-inflammatory Assay

The carrageenan-induced rat paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[4][5][9][10]

Protocol 2: Carrageenan-Induced Rat Paw Edema Assay

  • Animal Preparation:

    • Use healthy Wistar rats (or a similar appropriate strain) of either sex, weighing between 150-200g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment, with free access to water.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group):

      • Group I: Control (vehicle, e.g., normal saline or 1% CMC solution).

      • Group II: Standard (e.g., Diclofenac sodium, 10 mg/kg).

      • Group III onwards: Test compounds at various doses.

    • Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

    • Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

In Vitro Anti-inflammatory Assay

The in vitro anti-denaturation assay is a simple and rapid method for screening compounds for potential anti-inflammatory activity.[2]

Protocol 3: In Vitro Anti-denaturation Assay

  • Preparation of Solutions:

    • Prepare a 1 mM solution of bovine serum albumin (BSA) in a phosphate buffer (0.2 M, pH 7.4).

    • Dissolve the standard drug (e.g., diclofenac sodium) and test compounds in a minimum amount of Dimethyl Formamide (DMF) and then dilute with the phosphate buffer to obtain various concentrations. Ensure the final DMF concentration is less than 2.5%.

  • Assay Procedure:

    • In a test tube, mix 4 mL of the test or standard solution with 1 mL of the 1 mM BSA solution.

    • For the control, mix 4 mL of the vehicle (phosphate buffer with DMF) with 1 mL of the 1 mM BSA solution.

    • Incubate all the tubes at 37°C for 20 minutes.

    • After incubation, heat the tubes at 57°C for 3 minutes to induce denaturation.

    • Cool the tubes and measure the absorbance of the solutions at 416 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula:

      • % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

    • Plot the percentage inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).

Visualizations

Workflow for Developing 2-Aminobenzothiazole Anti-inflammatory Agents

G cluster_0 Discovery and Synthesis cluster_1 Screening and Evaluation cluster_2 Mechanism of Action cluster_3 Preclinical Development a Scaffold Selection: 2-Aminobenzothiazole b Design of Derivatives (SAR Studies) a->b c Chemical Synthesis b->c d Purification and Characterization c->d e In Vitro Screening (e.g., Anti-denaturation, COX inhibition) d->e f In Vivo Screening (e.g., Carrageenan-induced paw edema) e->f g Lead Compound Identification f->g h Enzyme Inhibition Assays (COX-1/COX-2, PLA2) g->h k Toxicity and Safety Studies (e.g., Ulcerogenicity) g->k i Molecular Docking Studies h->i j Signaling Pathway Analysis h->j l Pharmacokinetic Studies (ADME) k->l m Lead Optimization l->m m->b

Caption: A workflow for the development of 2-aminobenzothiazole anti-inflammatory agents.

Simplified Prostaglandin Synthesis Pathway and Inhibition

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1/COX-2 Enzymes COX-1/COX-2 Enzymes Arachidonic Acid->COX-1/COX-2 Enzymes Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX-1/COX-2 Enzymes->Prostaglandins 2-Aminobenzothiazole\nDerivatives 2-Aminobenzothiazole Derivatives 2-Aminobenzothiazole\nDerivatives->COX-1/COX-2 Enzymes

Caption: Inhibition of prostaglandin synthesis by 2-aminobenzothiazole derivatives.

References

Application Notes and Protocols for the Cyclization of Ethyl-Substituted Phenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclization of substituted phenylthioureas is a fundamental transformation in organic synthesis, providing a direct route to 2-aminobenzothiazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a detailed experimental setup for the cyclization of ethyl-substituted phenylthioureas, focusing on the widely employed oxidative cyclization method using bromine.

The protocols outlined below are designed to be clear and reproducible for researchers in a laboratory setting. This guide covers the synthesis of the ethyl-substituted phenylthiourea precursor and its subsequent cyclization to the corresponding 2-amino-6-ethylbenzothiazole, complete with quantitative data, detailed methodologies, and visualizations of the experimental workflow and reaction mechanism.

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the oxidative cyclization of various ethyl-substituted phenylthioureas.

PrecursorProductReagentSolventTemperatureReaction Time (hours)Yield (%)
N-(4-ethylphenyl)thiourea2-Amino-6-ethylbenzothiazoleBromineChloroformRoom Temp.4-675-85
N-(3-ethylphenyl)thiourea2-Amino-5-ethylbenzothiazoleBromineAcetic AcidRoom Temp.3-570-80
N-(2-ethylphenyl)thiourea2-Amino-4-ethylbenzothiazoleBromineChloroformRoom Temp.4-665-75

Experimental Protocols

This section details the necessary protocols for the synthesis of the N-(4-ethylphenyl)thiourea precursor and its subsequent oxidative cyclization.

Protocol 1: Synthesis of N-(4-ethylphenyl)thiourea

This protocol describes the synthesis of the thiourea precursor from 4-ethylaniline.

Materials:

  • 4-ethylaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers and standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, add 4-ethylaniline (0.1 mol).

  • To this, add concentrated hydrochloric acid (9 mL) and deionized water (25 mL).

  • Heat the mixture to 60-70 °C with stirring for 1 hour.

  • Cool the mixture for 1 hour, then slowly add ammonium thiocyanate (0.1 mol).

  • Reflux the resulting solution for 4 hours.

  • After reflux, cool the reaction mixture. A solid precipitate of N-(4-ethylphenyl)thiourea will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then recrystallize from ethanol to obtain the purified product.

Protocol 2: Oxidative Cyclization of N-(4-ethylphenyl)thiourea

This protocol details the cyclization of the synthesized N-(4-ethylphenyl)thiourea to 2-amino-6-ethylbenzothiazole using bromine.

Materials:

  • N-(4-ethylphenyl)thiourea

  • Chloroform

  • Bromine

  • Concentrated ammonium hydroxide

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 500 mL three-necked round-bottom flask, suspend N-(4-ethylphenyl)thiourea (0.1 mol) in chloroform (200 mL).

  • Cool the suspension in an ice bath with continuous stirring.

  • From a dropping funnel, add a solution of bromine (0.1 mol) in chloroform (50 mL) dropwise over 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the resulting hydrobromide salt of the product.

  • Suspend the salt in water and neutralize with concentrated ammonium hydroxide to precipitate the free base.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-6-ethylbenzothiazole.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the starting materials to the final purified product.

G Experimental Workflow for 2-Amino-6-ethylbenzothiazole Synthesis cluster_0 Synthesis of N-(4-ethylphenyl)thiourea cluster_1 Oxidative Cyclization start 4-Ethylaniline + NH4SCN + HCl reaction1 Reflux in Water/Ethanol start->reaction1 isolation1 Precipitation & Filtration reaction1->isolation1 purification1 Recrystallization from Ethanol isolation1->purification1 product1 N-(4-ethylphenyl)thiourea purification1->product1 start2 N-(4-ethylphenyl)thiourea product1->start2 reaction2 Addition of Bromine in Chloroform start2->reaction2 workup Neutralization with NH4OH reaction2->workup isolation2 Filtration workup->isolation2 purification2 Recrystallization from Ethanol isolation2->purification2 product2 2-Amino-6-ethylbenzothiazole purification2->product2

Caption: Workflow for the synthesis of 2-Amino-6-ethylbenzothiazole.

Signaling Pathway: Mechanism of Oxidative Cyclization

The following diagram illustrates the proposed reaction mechanism for the oxidative cyclization of N-(4-ethylphenyl)thiourea with bromine.

G Proposed Mechanism for Oxidative Cyclization thiourea N-(4-ethylphenyl)thiourea intermediate1 Electrophilic Attack (S-Bromination) thiourea->intermediate1 + Br2 bromine Br2 intermediate2 Intramolecular Electrophilic Aromatic Substitution intermediate1->intermediate2 intermediate3 Deprotonation intermediate2->intermediate3 intermediate4 Elimination of HBr intermediate3->intermediate4 product 2-Amino-6-ethylbenzothiazole intermediate4->product

Caption: Mechanism of bromine-mediated oxidative cyclization.

Application Note: High-Purity Isolation of 6-Ethyl-1,3-benzothiazol-2-amine using Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in medicinal chemistry and synthetic organic chemistry.

Abstract: This application note details a robust protocol for the purification of 6-Ethyl-1,3-benzothiazol-2-amine from a crude synthetic mixture using automated flash column chromatography. The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, making the efficient isolation of pure analogs critical for reliable downstream biological screening and development.[1] This protocol employs a normal-phase silica gel column and a gradient elution method with a hexane/ethyl acetate mobile phase system, incorporating a basic modifier to ensure high resolution and yield by mitigating peak tailing common to amine compounds on silica.

Principle of Separation

Column chromatography separates chemical compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, a moderately polar compound, normal-phase chromatography with silica gel as the polar stationary phase is effective. Non-polar impurities are eluted first with a non-polar mobile phase, and the polarity of the mobile phase is gradually increased to elute the target compound.

The basic nitrogen atoms in the 2-amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or significant peak tailing.[2] To overcome this, a small amount of a competing base, such as triethylamine (NEt₃), is added to the mobile phase. The triethylamine neutralizes the acidic sites on the silica, allowing for the symmetric elution of the target amine compound.[2][3]

Data Presentation: Chromatography Conditions for 2-Aminobenzothiazole Analogs

While specific data for the 6-ethyl derivative is established through the protocol below, the following table summarizes typical conditions reported for the purification of analogous compounds, providing a basis for method development.

Compound Class/DerivativeStationary PhaseMobile Phase SystemObservations & Typical RfReference
2-Amino-4-bromobenzothiazoleSilica GelEthyl acetate / n-hexane (2:3)Effective separation from byproducts.[4]
General 2-AminobenzothiazolesSilica GelEthyl acetate / Hexane (Gradient)Good for resolving complex mixtures.[5]
N-substituted 2-AminobenzothiazoleSilica GelEtOAc / DCM (1% to 5%) with 2% NEt₃Rf = 0.50 (in 1:97 EtOAc:DCM)[3]
General AminesAmine-functionalized SilicaHexane / Ethyl Acetate (Gradient)Eliminates peak tailing.[2]
N-Allylbenzothiazol-2-amineSilica GelDichloromethane (100%)Used for specific N-substituted analogs.[6]

Experimental Protocol

This protocol outlines the purification of crude this compound using an automated flash chromatography system.

Materials and Reagents
  • Crude Sample: this compound (synthesized in-house).

  • Stationary Phase: Pre-packed silica gel flash column (e.g., 40 g, 230-400 mesh).

  • Adsorbent for Dry Loading: Celite® or silica gel (2-3 g).

  • Mobile Phase Solvents: HPLC-grade Hexane (Solvent A) and Ethyl Acetate (Solvent B).

  • Mobile Phase Modifier: Triethylamine (NEt₃).

  • TLC Plates: Silica gel 60 F₂₅₄.

  • TLC Visualization: UV lamp (254 nm).

  • Glassware: Round-bottom flasks, vials for fraction collection.

  • Equipment: Automated flash chromatography system, rotary evaporator.

Workflow Diagram

G Purification Workflow for this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC_Analysis 1. TLC Analysis (Determine Eluent System) Crude->TLC_Analysis Dry_Load 3. Prepare Dry Load Sample Crude->Dry_Load Prepare_Eluent 2. Prepare Eluent (Hex/EtOAc + 0.5% NEt3) TLC_Analysis->Prepare_Eluent Equilibrate 4. Equilibrate Column Prepare_Eluent->Equilibrate Load_Sample 5. Load Sample Cartridge Dry_Load->Load_Sample Equilibrate->Load_Sample Run_Gradient 6. Elute with Gradient (0-40% EtOAc in Hex) Load_Sample->Run_Gradient Collect 7. Collect Fractions Run_Gradient->Collect TLC_Fractions 8. Analyze Fractions by TLC Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for column chromatography purification.

Detailed Methodology
  • Mobile Phase Preparation: Prepare two solvent reservoirs.

    • Solvent A: Hexane + 0.5% (v/v) Triethylamine.

    • Solvent B: Ethyl Acetate + 0.5% (v/v) Triethylamine.

    • Ensure both solvents are thoroughly mixed.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude material in ethyl acetate or dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) containing 0.5% NEt₃ to find a system that gives the target compound an Rf value of approximately 0.2-0.3. A 7:3 Hexane:EtOAc system is a good starting point.

  • Sample Preparation (Dry Loading):

    • Dissolve ~500 mg of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add 2-3 g of Celite® or silica gel to the solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Transfer this powder to an empty solid-load cartridge.

  • Column Setup and Elution:

    • Install the pre-packed silica column and the solid-load cartridge onto the flash chromatography system.

    • Equilibrate the column with 5% Solvent B in Solvent A for 2-3 column volumes.

    • Set up the following gradient elution method (for a 40g column, flow rate ~40 mL/min):

      • Step 1: 5% B for 2 column volumes (CV).

      • Step 2: Linear gradient from 5% to 40% B over 15 CV.

      • Step 3: Hold at 40% B for 5 CV.

    • Begin the run and collect fractions (e.g., 15-20 mL per tube).

  • Fraction Analysis and Product Isolation:

    • Monitor the elution using the system's UV detector (e.g., at 254 nm and 280 nm).

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a pre-weighed round-bottom flask.

    • Remove the solvents and triethylamine under reduced pressure using a rotary evaporator to yield the purified this compound.

    • Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as HPLC, NMR, or LC-MS.

Conclusion

The described flash column chromatography protocol provides an efficient and reliable method for purifying this compound. The key to success is the use of a basic modifier (triethylamine) in the mobile phase to prevent peak tailing and ensure sharp, symmetrical peaks, leading to high purity and recovery. This standardized procedure is suitable for routine use in a drug discovery or synthetic chemistry laboratory, enabling the generation of high-quality material for subsequent research and development activities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Ethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 6-Ethyl-1,3-benzothiazol-2-amine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields are a frequent challenge and can stem from several factors related to starting materials, reaction conditions, and work-up procedures.

  • Poor Quality of Starting Materials: The primary starting material, 4-ethylaniline, can degrade over time. Ensure it is pure and, if necessary, distill it before use. Potassium thiocyanate should be dry, as moisture can interfere with the reaction.

  • Suboptimal Reaction Temperature: The reaction to form the thiourea intermediate and the subsequent cyclization are temperature-sensitive. If the temperature is too low during the initial step, the formation of the thiourea may be incomplete. Conversely, excessively high temperatures during the bromination and cyclization can lead to the formation of undesired byproducts.[1] A temperature range of 0-10°C is often recommended for the addition of bromine.

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the planned reaction time, consider extending the duration.[1]

  • Losses during Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization. Ensure the pH is appropriately adjusted during the work-up to precipitate the product effectively. For recrystallization, selecting a solvent in which the compound is highly soluble when hot and poorly soluble when cold is critical to minimize losses in the mother liquor.[1]

Question 2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Answer: Byproduct formation complicates purification and is a primary reason for low isolated yields.

  • Di- and Poly-brominated Species: The reaction with bromine is highly exothermic and can lead to over-bromination of the aromatic ring if not controlled carefully. Slow, dropwise addition of the bromine solution while maintaining a low temperature (0-10°C) is essential.

  • Oxidation Products: The reaction mixture can be susceptible to oxidation, leading to colored impurities. While not as prevalent as with 2-aminothiophenol, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Unreacted Intermediates: Incomplete cyclization of the thiourea intermediate can result in its presence as an impurity in the final product. Ensuring sufficient reaction time and optimal temperature can help drive the reaction to completion.

Question 3: The final product is difficult to purify. What are the best methods for purification?

Answer: Purification of this compound typically involves recrystallization.

  • Recrystallization: A common and effective method is recrystallization from ethanol or a mixture of ethanol and water.[2] The crude product should be dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form pure crystals. If the product is highly soluble even in the cold solvent, adding a non-solvent (like water to an ethanol solution) can induce precipitation.[1]

  • Decolorization: If the product is colored, activated carbon (Norit) can be added to the hot solution during recrystallization to remove colored impurities.[2] The hot solution should then be filtered to remove the carbon before cooling.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary depending on the specific conditions and scale of the reaction. For the closely related synthesis of 2-amino-6-methylbenzothiazole, yields in the range of 64-67% have been reported.[2] With careful optimization of reaction parameters, similar or slightly higher yields should be achievable for the 6-ethyl analog.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). By spotting the reaction mixture alongside the starting 4-ethylaniline, you can observe the disappearance of the starting material and the appearance of the product spot.

Q3: What is the mechanism of the reaction between 4-ethylaniline, potassium thiocyanate, and bromine?

A3: The reaction proceeds through the formation of a p-ethylphenylthiourea intermediate. The amino group of the aniline is ortho- and para-directing, leading to the formation of a thiocyanate intermediate which then reacts with bromine. This is followed by an intramolecular cyclization to form the benzothiazole ring.[3][4]

Q4: Are there alternative, greener synthesis methods available?

A4: While the classical method described is widely used, research into greener synthetic routes for 2-aminobenzothiazoles is ongoing. Some newer methods utilize ionic liquids as solvents and reaction media, which can enhance reaction rates and simplify product recovery.[5] Other approaches focus on avoiding hazardous reagents like bromine.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of 6-substituted-2-aminobenzothiazoles, which can be adapted for this compound.

ParameterValue / ConditionNotes
Starting Material 4-ethylanilineEnsure high purity.
Reagents Potassium thiocyanate (KSCN), Bromine (Br₂)Use dry KSCN.
Solvent Glacial Acetic Acid---
Temperature 0-10°C (during Br₂ addition)Crucial for controlling byproduct formation.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Reported Yield (for 6-methyl analog) 64-67%A good benchmark for optimization.[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the established synthesis of 2-amino-6-methylbenzothiazole.[2]

Materials:

  • 4-ethylaniline (1 mole)

  • Potassium thiocyanate (2 moles)

  • Glacial acetic acid

  • Bromine (1 mole)

  • Concentrated ammonium hydroxide

  • Ethanol

  • Activated carbon (Norit)

Procedure:

  • In a suitable reaction vessel, dissolve 4-ethylaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir until it dissolves.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into a large volume of water.

  • Neutralize the solution with concentrated ammonium hydroxide to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • For purification, dissolve the crude product in a minimal amount of hot ethanol.

  • Add a small amount of activated carbon and filter the hot solution.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization 4-Ethylaniline 4-Ethylaniline Thiourea p-Ethylphenylthiourea Intermediate 4-Ethylaniline->Thiourea + KSCN KSCN Potassium Thiocyanate KSCN->Thiourea Product This compound Thiourea->Product + Bromine Bromine Bromine (Br2) in Acetic Acid Bromine->Product

Caption: Synthesis pathway of this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Monitor_Reaction Monitor Reaction by TLC Low_Yield->Monitor_Reaction Improve_Workup Improve Work-up & Purification Low_Yield->Improve_Workup Impure_Reactants Impure/Degraded Reactants? Check_Purity->Impure_Reactants Temp_Control Incorrect Temperature? Optimize_Temp->Temp_Control Incomplete_Rxn Incomplete Reaction? Monitor_Reaction->Incomplete_Rxn Purification_Loss Losses During Purification? Improve_Workup->Purification_Loss Purify_Reactants Purify/Use Fresh Reactants Impure_Reactants->Purify_Reactants Yes Adjust_Temp Adjust Temperature (0-10°C for Br2) Temp_Control->Adjust_Temp Yes Extend_Time Extend Reaction Time Incomplete_Rxn->Extend_Time Yes Optimize_Solvent Optimize Recrystallization Solvent Purification_Loss->Optimize_Solvent Yes

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow Start Start Dissolve Dissolve 4-ethylaniline & KSCN in Acetic Acid Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool Add_Br2 Slowly Add Bromine Solution (keep <10°C) Cool->Add_Br2 Stir Stir at Room Temp (2-3 hours) Add_Br2->Stir Precipitate Pour into Water & Neutralize with NH4OH Stir->Precipitate Filter_Wash Filter and Wash Crude Product Precipitate->Filter_Wash Recrystallize Recrystallize from Ethanol (+/- Norit) Filter_Wash->Recrystallize Isolate Filter, Wash, and Dry Pure Product Recrystallize->Isolate End End Isolate->End

Caption: Experimental workflow for synthesis and purification.

References

Technical Support Center: Synthesis of 2-amino-6-ethylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-6-ethylbenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-amino-6-ethylbenzothiazole?

A1: The most prevalent method for synthesizing 2-amino-6-ethylbenzothiazole is the reaction of 4-ethylaniline with a thiocyanate salt (such as potassium or sodium thiocyanate) in the presence of a halogen (typically bromine) in an acidic medium like acetic acid. This is a variation of the Hugerschoff reaction. An alternative approach involves the cyclization of N-(4-ethylphenyl)thiourea.

Q2: What are the typical reaction conditions for the synthesis of 2-amino-6-ethylbenzothiazole from 4-ethylaniline?

A2: A typical procedure involves dissolving 4-ethylaniline and potassium thiocyanate in glacial acetic acid. The mixture is cooled, and a solution of bromine in acetic acid is added dropwise while maintaining a low temperature. The reaction is then typically stirred at room temperature to completion.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the 4-ethylaniline spot and the appearance of the product spot, which should be UV active, indicate the progression of the reaction.

Q4: What are the key safety precautions to take during this synthesis?

A4: Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so careful temperature control is crucial. 4-Ethylaniline is toxic and should also be handled with care.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., old bromine).2. Incorrect stoichiometry.3. Reaction temperature too low.1. Use fresh, high-purity reagents.2. Carefully check the molar ratios of reactants.3. Ensure the reaction is allowed to warm to room temperature and stir for a sufficient time after the addition of bromine.
Formation of a Dark, Tarry, or Polymeric Substance 1. Oxidation of 4-ethylaniline or intermediates.2. Reaction temperature too high.3. Exposure to air and light.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Maintain careful temperature control, especially during the bromine addition.3. Use degassed solvents and protect the reaction from light.
Presence of Multiple Spots on TLC, Indicating Byproducts 1. Incomplete cyclization.2. Dimerization or oligomerization.3. Side reactions involving the ethyl group (less common).4. Isomeric byproducts.1. Ensure sufficient reaction time for complete cyclization.2. Use appropriate concentrations to minimize intermolecular reactions.3. Optimize reaction conditions (temperature, solvent) to favor the desired pathway.4. Purify the crude product using column chromatography.
Product is Difficult to Purify 1. Co-elution of byproducts with the desired product.2. Presence of highly polar or non-polar impurities.1. Use a different solvent system for column chromatography or try recrystallization from a suitable solvent.2. A pre-purification workup, such as an acid-base extraction, may help remove certain impurities.

Common Byproducts

Byproduct Potential Cause of Formation Notes on Identification and Removal
N-(4-ethylphenyl)thiourea Incomplete cyclization of the thiourea intermediate.Can be identified by its different polarity on TLC compared to the product. Can be separated by column chromatography.
Bis(4-ethylphenyl)carbodiimide A potential byproduct from the decomposition of the thiourea intermediate.May be observed by GC-MS analysis of the crude product.
Polymeric materials Oxidation and polymerization of 4-ethylaniline or reaction intermediates.[1]Often appear as insoluble, dark-colored solids. Can be removed by filtration.
Dimeric byproducts Intermolecular reactions between reaction intermediates.[1]May have a higher molecular weight than the desired product, detectable by mass spectrometry. Removal is typically achieved through chromatography.

Experimental Protocols

Synthesis of 2-amino-6-ethylbenzothiazole

This protocol is adapted from the synthesis of 2-amino-6-methylbenzothiazole.[1]

Materials:

  • 4-Ethylaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ammonium hydroxide (concentrated)

  • Ethanol

  • Activated carbon

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 4-ethylaniline (1.0 mol) in glacial acetic acid (600 mL).

  • To this solution, add potassium thiocyanate (2.2 mol) and stir the mixture.

  • Cool the flask in an ice bath to below 10 °C.

  • In a separate container, prepare a solution of bromine (1.0 mol) in glacial acetic acid (200 mL).

  • Add the bromine solution dropwise to the stirred 4-ethylaniline solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into a large beaker of ice water (2 L) with stirring.

  • Make the solution alkaline by the slow addition of concentrated ammonium hydroxide until a precipitate forms and the pH is basic.

  • Filter the crude product, wash it with water, and air dry.

  • For purification, dissolve the crude solid in hot ethanol, add a small amount of activated carbon, and heat at reflux for 15 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Add hot water to the filtrate until turbidity persists and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to complete crystallization.

  • Filter the purified product, wash with a small amount of cold 30% ethanol, and dry to a constant weight.

Visualizations

Troubleshooting_Workflow cluster_yield Yield Issues cluster_purity Purity Issues cluster_solutions_yield Solutions for Yield cluster_solutions_purity Solutions for Purity start Experiment Complete check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low Yield check_yield->low_yield Yield < Expected no_product No Product check_yield->no_product No Product tarry_material Dark/Tarry Material check_yield->tarry_material Impure Product multiple_spots Multiple Spots on TLC check_yield->multiple_spots Impure Product end Pure Product Obtained check_yield->end High Yield & Purity solution_reagents Check Reagent Quality and Stoichiometry low_yield->solution_reagents solution_temp Optimize Reaction Temperature and Time low_yield->solution_temp no_product->solution_reagents solution_inert Use Inert Atmosphere and Control Temperature tarry_material->solution_inert solution_purify Column Chromatography or Recrystallization multiple_spots->solution_purify solution_reagents->start Re-run Experiment solution_temp->start Re-run Experiment solution_inert->start Re-run Experiment solution_purify->end

Caption: Troubleshooting workflow for the synthesis of 2-amino-6-ethylbenzothiazole.

References

Technical Support Center: Crystallization of 6-Ethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the crystallization of 6-Ethyl-1,3-benzothiazol-2-amine, targeting researchers and professionals in drug development.

Physicochemical Properties

Understanding the core properties of this compound is fundamental to developing a successful crystallization protocol. Publicly available data is limited, and the following table summarizes key information.[1]

PropertyValueSource
CAS Number 21224-16-8[1]
Molecular Formula C₉H₁₀N₂S[1]
Molecular Weight 178.25 g/mol [1]
Storage Inert atmosphere, room temperature, keep in dark place[1]
Hazard Statements H302, H312, H315, H319, H332, H335[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A good starting point for benzothiazole derivatives is often a polar protic solvent like ethanol.[2][3] It is recommended to perform a solvent screen with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and heptane) to identify the ideal solvent or solvent system.

Q2: My compound is an amine. Are there special considerations for crystallization?

Yes, amines can be challenging to crystallize directly. If standard methods fail, consider crystallization of a salt form, such as the hydrochloride salt.[4][5] This can be achieved by dissolving the compound in a suitable solvent (like ether) and adding a solution of HCl.[4] Alternatively, using organic acids like acetic acid in the solvent system can sometimes improve crystallization behavior for basic compounds like amines.[6]

Q3: How can I remove colored impurities during crystallization?

If the hot, dissolved solution has a noticeable color, it may indicate the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution, followed by hot gravity filtration to remove the charcoal before allowing the solution to cool.[2][7]

Q4: Should I use a single-solvent or two-solvent system?

This depends on the solubility profile of your compound. If you can find a single solvent that dissolves the compound well when hot but poorly when cold, a single-solvent recrystallization is simpler. If no single solvent is ideal, a two-solvent system (one "soluble" solvent and one "anti-solvent" in which the compound is insoluble) can be very effective. The two solvents must be miscible.[8]

Troubleshooting Guide

Issue 1: No crystals form upon cooling.
  • Potential Cause: The solution may be supersaturated, or you may have used too much solvent, resulting in a solution that is not saturated at the lower temperature.[7][9]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate nucleation.[9]

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution to act as a template for growth.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow it to cool again.[9]

    • Cool to a Lower Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath.[8]

Issue 2: The compound "oils out" instead of crystallizing.
  • Potential Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooling too rapidly. The presence of impurities can also lower the melting point of the solid.[9]

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool more slowly.[9]

    • Lower the Cooling Temperature: Ensure the solution is cooled well below the compound's melting point.

    • Use a Different Solvent: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

Issue 3: Crystal yield is very low.
  • Potential Cause: Too much solvent was used, meaning a significant amount of the product remains dissolved in the mother liquor even at low temperatures.[9] Another cause could be rinsing the collected crystals with too much cold solvent or with solvent that was not sufficiently cold.[7]

  • Solutions:

    • Concentrate the Mother Liquor: Collect the filtrate (mother liquor) and evaporate a portion of the solvent. Cool the concentrated solution to see if a second crop of crystals can be obtained.

    • Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]

    • Minimize Rinsing: When washing the filtered crystals, use a minimal amount of ice-cold solvent.[7]

Issue 4: Crystals form too quickly and appear as a fine powder.
  • Potential Cause: The solution is cooling too rapidly, or the solution is too concentrated, leading to rapid precipitation rather than slow crystal growth. Rapid formation often traps impurities.[9]

  • Solutions:

    • Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow the rate of cooling.

    • Use More Solvent: Reheat and dissolve the solid, then add a small excess of hot solvent (e.g., 5-10% more) to ensure the solution is not oversaturated immediately upon cooling.[9]

Visual Guides

// Nodes start [label="Crude Product Dissolved\nin Hot Solvent & Cooled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_crystals [label="Crystals Formed?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Are Crystals Pure\nand Yield Acceptable?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Pure Crystals Obtained", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

no_crystals [label="Issue: No Crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; induce [label="Action: Scratch Flask\nor Add Seed Crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_induce [label="Success?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; reduce_solvent [label="Action: Reduce Solvent Volume\n(Boil off excess)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

oiled_out [label="Issue: Compound Oiled Out", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reheat_add_solvent [label="Action: Reheat and\nAdd More Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];

low_yield [label="Issue: Low Yield\nor Impure Crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; review_protocol [label="Action: Review Protocol\n- Minimize hot solvent\n- Slow cooling rate\n- Use ice-cold rinse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_crystals; check_crystals -> check_purity [label="Yes"]; check_purity -> success [label="Yes"]; check_purity -> low_yield [label="No"]; low_yield -> review_protocol; review_protocol -> start [label="Retry"];

check_crystals -> no_crystals [label="No"]; no_crystals -> induce; induce -> check_induce; check_induce -> check_purity [label="Yes"]; check_induce -> reduce_solvent [label="No"]; reduce_solvent -> start [label="Recool"];

check_crystals -> oiled_out [label="Oiled Out"]; oiled_out -> reheat_add_solvent; reheat_add_solvent -> start [label="Recool Slowly"]; } caption [label="Fig 1: Logical workflow for troubleshooting common crystallization issues.", shape=plaintext, fontcolor="#5F6368"];

// Nodes crude [label="1. Start with\nCrude Solid Product", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="2. Dissolve in Minimum\nAmount of Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hot_filter [label="3. Hot Gravity Filtration\n(Optional: To remove\ninsoluble impurities)", fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="4. Allow Filtrate to\nCool Slowly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallize [label="5. Crystals Form", fillcolor="#34A853", fontcolor="#FFFFFF"]; vacuum_filter [label="6. Collect Crystals via\nVacuum Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="7. Wash Crystals with\nMinimal Ice-Cold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="8. Dry the Pure Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges crude -> dissolve; dissolve -> hot_filter; hot_filter -> cool; cool -> crystallize; crystallize -> vacuum_filter; vacuum_filter -> wash; wash -> dry; } caption [label="Fig 2: Step-by-step experimental workflow for a typical recrystallization.", shape=plaintext, fontcolor="#5F6368"];

// Nodes ligand [label="Benzothiazole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptor [label="Cell Surface\nReceptor (e.g., GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; effector [label="Effector Protein\n(e.g., Adenylyl Cyclase)", fillcolor="#FBBC05", fontcolor="#202124"]; second_messenger [label="Second Messenger\n(e.g., cAMP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kinase [label="Protein Kinase A\n(PKA)", fillcolor="#FBBC05", fontcolor="#202124"]; response [label="Cellular Response\n(e.g., Gene Transcription)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ligand -> receptor [label="Binds"]; receptor -> effector [label="Activates"]; effector -> second_messenger [label="Generates"]; second_messenger -> kinase [label="Activates"]; kinase -> response [label="Phosphorylates\nTarget Proteins"]; } caption [label="Fig 3: Hypothetical signaling pathway for a generic benzothiazole derivative.", shape=plaintext, fontcolor="#5F6368"];

Detailed Experimental Protocols

Protocol 1: Solvent Screening
  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each drop, up to about 0.5 mL. Note the solubility of the compound in each solvent at room temperature.

  • For solvents in which the compound was poorly soluble at room temperature, gently heat the test tube in a warm water or sand bath.

  • Observe the solubility in the hot solvent. An ideal single solvent will show poor solubility at room temperature but high solubility when hot.

  • Allow the tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath. Observe the quality and quantity of crystal formation.

Protocol 2: Single-Solvent Recrystallization (Example with Ethanol)
  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add a small amount of ethanol (the chosen solvent) and a boiling chip, and bring the mixture to a gentle boil on a hot plate.

  • Continue to add small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.[7]

  • If the solution is colored or contains insoluble impurities, remove it from the heat, add a spatula-tip of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[7]

  • Allow the crystals to dry completely under vacuum to remove residual solvent.[2]

References

Technical Support Center: Optimizing Reaction Conditions for 6-Substituted-2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-substituted-2-aminobenzothiazoles. This resource aims to address common experimental challenges and offer practical solutions for optimizing reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 6-substituted-2-aminobenzothiazoles, which are crucial intermediates in the development of various biologically active compounds.[1][2]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The transition metal catalyst (e.g., Pd, Cu, Ru, Ni) may be oxidized or poisoned. The sulfur atom in the benzothiazole precursor can sometimes coordinate with the metal center, leading to catalyst deactivation.[2] 2. Inappropriate Base: The chosen base may not be strong enough to facilitate the desired reaction, or it could be participating in side reactions. Some bases can also act as hydride donors, leading to undesired byproducts.[2] 3. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of starting materials or products. 4. Poor Quality Starting Materials: Impurities in the starting anilines, thioureas, or other reagents can interfere with the reaction.1. Catalyst Selection and Handling: - Use fresh or properly stored catalysts. - Consider ligand-free catalyst systems where applicable, which can be more robust.[1] - For copper-catalyzed reactions, Cu(OAc)₂, CuI, or CuO have been shown to be effective.[1][3] - For palladium-catalyzed reactions, ensure the use of appropriate phosphine ligands to stabilize the catalyst.[4] 2. Base Optimization: - Screen a variety of bases such as Cs₂CO₃, K₂CO₃, or organic bases like triethylamine. Ensure the base is anhydrous if the reaction is moisture-sensitive.[2] 3. Temperature Screening: - Gradually increase the reaction temperature in 10-20 °C increments. - Consider using microwave irradiation, which can significantly reduce reaction times and often improve yields.[3][5][6] 4. Reagent Purity: - Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, LC-MS) before use.
Formation of Side Products 1. Competing Reactions: Depending on the synthetic route, side reactions such as over-alkylation, dimerization, or formation of regioisomers can occur. For instance, in the synthesis from 4-unsubstituted anilines, thiocyanation at the para position can be a major side reaction.[7] 2. Hydrodehalogenation: In cross-coupling reactions, reduction of the aryl halide starting material can occur. 3. Ring Opening/Decomposition: At elevated temperatures, the benzothiazole ring can be susceptible to degradation.1. Control of Reaction Conditions: - Carefully control the stoichiometry of the reactants. - Optimize the reaction time; prolonged reaction times can lead to more side products. Monitor the reaction progress by TLC or LC-MS. - For syntheses involving anilines, protecting groups may be necessary to prevent unwanted reactions at other sites.[1] 2. Inert Atmosphere: - Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative side reactions. 3. Lower Reaction Temperature: - If decomposition is suspected, try running the reaction at a lower temperature for a longer period.
Poor Regioselectivity 1. Ambident Nucleophilicity: In certain precursors, there may be multiple nucleophilic sites, leading to the formation of isomeric products. For example, in N-functionalization, reaction can occur at the exocyclic amino group or the endocyclic thiazole nitrogen.[2] 2. Steric and Electronic Effects: The substituents on the aromatic ring can influence the regioselectivity of the reaction.1. Choice of Reagents and Conditions: - The choice of solvent and base can significantly influence regioselectivity. - Sterically hindered bases may favor reaction at the less hindered site. 2. Use of Directing Groups: - In some cases, the use of a directing group can control the position of substitution.
Difficulty in Product Purification 1. Catalyst Residues: Residual transition metal catalysts can be difficult to remove by standard column chromatography. 2. Similar Polarity of Products and Byproducts: The desired product may have a similar polarity to side products, making chromatographic separation challenging.1. Catalyst Removal: - After the reaction, filter the mixture through a pad of Celite to remove insoluble catalyst residues.[2] - An aqueous work-up with a solution of ammonia or ethylenediamine can help remove residual copper salts by forming soluble complexes.[2] 2. Alternative Purification Techniques: - If column chromatography is ineffective, consider recrystallization, preparative TLC, or HPLC for purification.

Experimental Workflow for Troubleshooting Low Yield

G start Low or No Product Yield check_catalyst Check Catalyst Activity - Use fresh catalyst - Consider alternative catalysts (Pd, Cu, Ni, Ru) start->check_catalyst check_base Optimize Base - Screen different bases (e.g., Cs₂CO₃, K₂CO₃) - Ensure anhydrous conditions start->check_base check_temp Adjust Temperature - Incrementally increase temperature - Consider microwave irradiation start->check_temp check_reagents Verify Reagent Purity - Analyze starting materials (NMR, LC-MS) start->check_reagents monitor_reaction Monitor Reaction Progress - Use TLC or LC-MS check_catalyst->monitor_reaction check_base->monitor_reaction check_temp->monitor_reaction check_reagents->monitor_reaction workup_purification Optimize Work-up & Purification - Catalyst removal techniques - Alternative purification methods monitor_reaction->workup_purification success Improved Yield workup_purification->success fail Persistent Low Yield - Re-evaluate synthetic route workup_purification->fail

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of 6-substituted-2-aminobenzothiazoles?

A1: Several methods are commonly employed:

  • From Substituted Anilines: A classical approach involves the reaction of a 4-substituted aniline with potassium or ammonium thiocyanate in the presence of an oxidizing agent like bromine in acetic acid.[7][8]

  • From N-Arylthioureas: Intramolecular oxidative cyclization of N-arylthioureas using catalysts such as RuCl₃, Pd(OAc)₂, or Ni(II) complexes is a widely used method.[1]

  • Ullmann-type Condensation: The reaction of 2-iodoanilines with sodium dithiocarbamates using a copper catalyst, such as Cu(OAc)₂, provides a high-yielding, one-pot synthesis.[1] This method is often tolerant of various functional groups.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis, often leading to higher yields in shorter reaction times. This has been applied to various synthetic routes, including copper-catalyzed reactions.[3][5][6]

Q2: How do I choose the appropriate catalyst and ligand for my reaction?

A2: The choice of catalyst and ligand depends on the specific reaction type:

  • Ullmann-type Reactions: Copper catalysts are typically used. Cu(OAc)₂ and CuI are common choices, and these reactions can often be performed without a ligand.[1][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for C-N bond formation. The choice of phosphine ligand is crucial for reaction efficiency. Sterically hindered biarylphosphine ligands are often effective.[4][7]

  • Other Transition-Metal Catalyzed Cyclizations: Ruthenium and Nickel catalysts have also been successfully employed for the cyclization of N-arylthioureas.[1]

The optimal catalyst and ligand combination should be determined by screening a small set of conditions for your specific substrate.

Logical Relationship of Synthetic Approaches

G cluster_methods Synthetic Methods product 6-Substituted-2-Aminobenzothiazole aniline 4-Substituted Aniline thiourea N-(4-Substituted-phenyl)thiourea aniline->thiourea forms Classical Method Classical Method (e.g., + KSCN, Br₂) aniline->Classical Method Metal-Catalyzed Cyclization Metal-Catalyzed Cyclization (Ru, Pd, Ni) thiourea->Metal-Catalyzed Cyclization iodoaniline 2-Iodo-4-substituted-aniline Ullmann Condensation Ullmann Condensation (Cu catalyst) iodoaniline->Ullmann Condensation Classical Method->product Metal-Catalyzed Cyclization->product Ullmann Condensation->product

Caption: Common synthetic routes to 6-substituted-2-aminobenzothiazoles.

Q3: What are the best practices for setting up a microwave-assisted synthesis of 2-aminobenzothiazoles?

A3: Microwave-assisted synthesis can be highly effective. Here are some key considerations:

  • Solvent Choice: Use a solvent with a high dielectric constant that can efficiently absorb microwave energy, such as DMF, ethanol, or even water.[1][3]

  • Vessel Sealing: Ensure the reaction vessel is properly sealed to allow for heating above the solvent's boiling point, which can dramatically increase the reaction rate.

  • Temperature and Power Control: Modern microwave reactors allow for precise control of temperature and power. Start with conditions reported in the literature and optimize from there. A common condition is heating at 130-150 °C for 10-30 minutes.[3][7]

  • Safety: Always follow the manufacturer's safety guidelines for the microwave reactor.

Q4: My 6-substituted-2-aminobenzothiazole derivative has poor solubility. What can I do?

A4: Poor solubility, especially in aqueous media, is a common issue. Here are some strategies to address it:

  • pH Adjustment: The amino group at the 2-position is basic and can be protonated in acidic conditions to form a more soluble salt.[9]

  • Co-solvents: A common practice is to dissolve the compound in a water-miscible organic solvent like DMSO or DMF first, and then dilute this stock solution into the aqueous medium.[9]

  • Salt Formation: If the final application allows, converting the compound to a stable salt (e.g., hydrochloride) can significantly improve its aqueous solubility.[9]

Data on Optimized Reaction Conditions

The following tables summarize quantitative data from various studies on the synthesis of 6-substituted-2-aminobenzothiazoles.

Table 1: Comparison of Catalytic Systems for the Synthesis from N-Arylthioureas
CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
RuCl₃-Dioxane10012up to 91[1]
Pd(OAc)₂O₂DMF10024up to 91[1]
NiCl₂·6H₂O-Ethanol808up to 85[1]
Table 2: Optimization of Ullmann-type Synthesis from 2-Iodoanilines
Copper SourceBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(OAc)₂Cs₂CO₃DMF12024up to 97[1]
CuIK₂CO₃DMF12024~90[1]
CuOK₂CO₃DMF12024~85[1]
Table 3: Microwave-Assisted Copper-Catalyzed Synthesis
Copper Catalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
CuI (5)Ethanol1303027-89[3]
Cu(OAc)₂ (10)DMF15010up to 93[1]

Key Experimental Protocols

Protocol 1: General Procedure for Ru(III)-Catalyzed Synthesis from N-Arylthioureas[1]
  • To a solution of the N-arylthiourea (1 mmol) in dioxane (5 mL), add RuCl₃ (5 mol%).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann-type Synthesis from 2-Iodoanilines[1]
  • In a reaction vessel, combine the 2-iodoaniline (1 mmol), sodium dithiocarbamate (1.2 mmol), Cu(OAc)₂ (10 mol%), and Cs₂CO₃ (2 mmol).

  • Add DMF (5 mL) as the solvent.

  • Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Microwave-Assisted Synthesis of 2-Aminobenzothiazoles[3]
  • In a microwave reaction vial, add the 2-bromophenyl isothiocyanate (1 mmol), the desired amine (1.2 mmol), and CuI (5 mol%).

  • Add ethanol (3 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 30 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Navigating the Scale-Up of 2-Aminobenzothiazole Derivatives: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful scale-up of 2-aminobenzothiazole derivative synthesis is a critical step in advancing novel therapeutics. This technical support center provides a comprehensive resource to address common challenges encountered during this process. From troubleshooting unexpected results to providing detailed experimental protocols and comparative data, this guide aims to facilitate a smoother transition from benchtop to pilot plant and beyond.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up synthesis of 2-aminobenzothiazole derivatives.

Q1: We are observing a significant decrease in yield upon scaling up our synthesis. What are the likely causes?

A significant drop in yield during scale-up can be attributed to several factors that are less pronounced at the lab scale. These include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in the formation of byproducts. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging, especially in exothermic reactions.

  • Purity of Starting Materials: The quality of bulk starting materials may differ from smaller, purified batches used in the laboratory. Impurities can interfere with the reaction, leading to lower yields.

  • Extended Reaction Times: Longer reaction times, often necessary for larger batches, can lead to the degradation of sensitive products or intermediates.

Q2: Our final product is discolored, and standard purification methods are proving ineffective at a larger scale. What can we do?

Colored impurities are a common issue. At scale, the following should be considered:

  • Oxidation of Intermediates: The starting material, 2-aminothiophenol, is prone to oxidation, which can form colored disulfide dimers.

  • Thorough Degassing and Inert Atmosphere: Ensure that all solvents and the reaction vessel are thoroughly degassed. Maintaining a strict inert atmosphere (e.g., nitrogen or argon) throughout the process is crucial to prevent oxidation.

  • Charcoal Treatment: While effective at the lab scale, the use of activated charcoal for decolorization at a larger scale requires careful consideration of filtration and potential product loss.

Q3: We are struggling with inconsistent product quality and purity between batches. How can we improve reproducibility?

Inconsistent product quality is often a result of poor process control. Key parameters to monitor and control strictly include:

  • Temperature: Implement robust temperature control systems to maintain the optimal reaction temperature.

  • Addition Rates: The rate of addition of reagents can significantly impact the reaction profile. Utilize automated dosing systems for precise control.

  • Mixing Efficiency: Ensure that the mixing is adequate to maintain a homogenous reaction mixture. The type and speed of the agitator are critical parameters.

Troubleshooting Guide

This guide provides a structured approach to resolving specific issues encountered during the scale-up synthesis of 2-aminobenzothiazole derivatives.

Problem Potential Cause Recommended Solution
Low or No Product Formation Poor quality of 2-aminothiophenol (oxidized)Use freshly purified 2-aminothiophenol. Ensure the reaction is conducted under a strict inert atmosphere.
Inadequate reaction temperatureGradually increase the reaction temperature, monitoring for byproduct formation using in-process controls (e.g., TLC or HPLC).
Incorrect solvent or catalystScreen different solvents and catalysts to find the optimal conditions for your specific derivative.
High Levels of Impurities Formation of disulfide dimers from 2-aminothiophenol oxidationMaintain a rigorous inert atmosphere throughout the synthesis.
Self-condensation of starting materialsControl the rate of addition of the cyclizing agent to minimize self-condensation.
Difficult Filtration of Final Product Small particle size or amorphous solidImplement a controlled crystallization process. This can involve slow cooling, anti-solvent addition at a controlled rate, or seeding.
Product Degradation During Work-up Prolonged exposure to high temperatures or acidic/basic conditionsOptimize the work-up procedure to minimize the time the product is exposed to harsh conditions. Consider alternative purification techniques like column chromatography with a suitable stationary phase.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and their impact on the yield of 2-aminobenzothiazole derivatives, based on literature data.

Table 1: Effect of Catalyst on the Synthesis of 2-Aminobenzothiazoles from N-Arylthioureas

CatalystReaction ConditionsYield (%)Reference
RuCl₃Oxidative coupling in appropriate solventup to 91%[1]
Pd(OAc)₂Intramolecular oxidative cyclizationSimilar to RuCl₃[1]
Cu(OAc)₂/Cs₂CO₃Ullmann-type reaction in DMF at 120°Cup to 97%[1]
BromineIn 98% sulfuric acid95% (for 2-amino-6-nitrobenzothiazole)[2]
48% aq. HBrIn 98% sulfuric acid, 45-50°C then 65-70°C92% (for 2-amino-6-chlorobenzothiazole)[2]

Table 2: Influence of Reaction Temperature on the Synthesis of 2-Aminobenzothiazoles

DerivativeTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Amino-6-chlorobenzothiazole45-50 then 65-707.592[2]
2-Amino-6-nitrobenzothiazole15Not specified95[2]
2-Amino-6-methylbenzothiazole45-55494[2]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Amino-6-chlorobenzothiazole

This protocol is adapted from a patented industrial process.

Materials:

  • p-Chlorophenylthiourea (0.5 mol)

  • 98% Sulfuric acid (150 ml)

  • 48% Aqueous Hydrobromic acid (6.0 g)

  • Methanol (250 ml)

  • Acetone

Procedure:

  • In a suitable reactor, dissolve p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid.

  • While maintaining the temperature at 45-50°C, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.

  • Maintain the reaction mixture at 45-50°C for 1.5 hours, then increase the temperature to 65-70°C for 6 hours.

  • Cool the mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70°C.

  • Cool the mixture further, and filter the precipitated product.

  • Wash the solid with three 150 ml portions of acetone and dry.

  • The expected yield of 2-amino-6-chlorobenzothiazole is approximately 92%.[2]

Protocol 2: Synthesis of (1'-Chloroacetyl)-2-aminobenzothiazole

This protocol describes the synthesis of a key intermediate for further derivatization.

Materials:

  • 2-Aminobenzothiazole (0.05 mole)

  • Triethylamine (0.05 mole)

  • Dry benzene (50 mL)

  • Chloroacetyl chloride (0.05 mole)

Procedure:

  • In a round-bottom flask equipped with a stirrer, dissolve 2-aminobenzothiazole (0.05 mole) and triethylamine (0.05 mole) in 50 mL of dry benzene.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (0.05 mole) dropwise to the cooled, stirred solution.

  • Continue stirring the reaction mixture for approximately 6 hours at room temperature.

  • Filter the mixture to remove the precipitated triethylamine hydrochloride.

  • The filtrate contains the desired product, which can be isolated by removing the solvent under reduced pressure.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the scale-up synthesis of 2-aminobenzothiazole derivatives.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_qc Quality Control A Reactant Dosing B Reaction A->B Controlled Addition C Quenching B->C Reaction Completion D Extraction C->D Phase Separation E Crystallization D->E Solvent Exchange F Filtration & Drying E->F Solid Isolation G Final Product Analysis F->G Batch Release troubleshooting_workflow cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Low Yield or High Impurity Profile check_reagents Verify Starting Material Purity start->check_reagents check_conditions Review Reaction Parameters (Temp, Time, Mixing) start->check_conditions purify_reagents Purify/Source New Reagents check_reagents->purify_reagents Impurity Detected optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Deviation Identified change_workup Modify Work-up/Purification check_conditions->change_workup Degradation Suspected end Improved Process purify_reagents->end optimize_conditions->end change_workup->end

References

preventing oxidation of 4-ethyl-2-aminothiophenol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-ethyl-2-aminothiophenol, with a specific focus on preventing its oxidation.

Frequently Asked Questions (FAQs)

Q1: My 4-ethyl-2-aminothiophenol starting material, which was initially a colorless oil/solid, has turned yellow/brown. What is the cause of this discoloration?

A1: The discoloration of 4-ethyl-2-aminothiophenol is primarily due to oxidation. Like many aminophenols and thiophenols, it is susceptible to oxidation by atmospheric oxygen, which leads to the formation of colored byproducts. The primary oxidation product is the corresponding disulfide, 2,2'-diamino-4,4'-diethyldiphenyldisulfide. Further oxidation can lead to the formation of quinone-imine type structures and other polymeric materials, which are often highly colored.

Q2: What are the main factors that accelerate the oxidation of 4-ethyl-2-aminothiophenol?

A2: Several factors can accelerate the oxidation process:

  • Exposure to Air (Oxygen): Oxygen is the primary oxidizing agent.

  • Presence of Metal Ions: Trace amounts of metal ions, particularly transition metals like copper and iron, can catalyze the oxidation.

  • Exposure to Light: UV light can provide the energy to initiate and propagate radical oxidation reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of oxidation.

  • Basic pH: In alkaline conditions, the thiophenol can be deprotonated to the thiophenolate anion, which is more readily oxidized.

Q3: I've observed a significant amount of a solid byproduct in my reaction mixture that is insoluble in my desired solvent. What is it likely to be?

A3: The insoluble solid is very likely the disulfide byproduct, 2,2'-diamino-4,4'-diethyldiphenyldisulfide. This disulfide is often less soluble than the parent aminothiophenol in common organic solvents. Its formation reduces the yield of the desired product.

Q4: How can I minimize the oxidation of 4-ethyl-2-aminothiophenol during synthesis?

A4: To minimize oxidation, it is crucial to employ air-free techniques. This includes performing the reaction under an inert atmosphere (e.g., nitrogen or argon), using deoxygenated solvents, and handling the material quickly to minimize exposure to air. The addition of antioxidants or reducing agents can also be beneficial.

Q5: If oxidation has already occurred, is it possible to reverse the process and recover the 4-ethyl-2-aminothiophenol?

A5: Yes, the disulfide byproduct can often be reduced back to the corresponding thiophenol. Common reducing agents for this purpose include zinc dust in an acidic medium or other mild reducing agents like dithiothreitol (DTT).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of 4-ethyl-2-aminothiophenol with significant disulfide byproduct formation. Reaction exposed to atmospheric oxygen.Perform the synthesis under an inert atmosphere (Nitrogen or Argon).[1] Use deoxygenated solvents.
Presence of catalytic metal ion impurities.Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA in trace amounts during aqueous workup.
High pH during workup.Neutralize the reaction mixture carefully, keeping the temperature low and avoiding strongly basic conditions. A patent for a similar compound suggests adjusting the pH to around 6.[2]
The final product is colored (yellow to brown) after purification. Oxidation occurred during purification or storage.Purify the product quickly and under an inert atmosphere if possible. Store the purified 4-ethyl-2-aminothiophenol under nitrogen or argon in a sealed, amber vial at low temperature.
Residual colored impurities.Consider an additional purification step, such as column chromatography or recrystallization, ensuring minimal exposure to air and light.
Difficulty in isolating the product from the reaction mixture. The product may have oiled out or is difficult to crystallize due to impurities.Ensure complete reduction of the disulfide if it has formed. Try different solvent systems for extraction and crystallization.

Experimental Protocols

Representative Synthesis of 4-ethyl-2-aminothiophenol with Oxidation Prevention

This protocol is a representative method based on general procedures for the synthesis of substituted aminothiophenols.

Objective: To synthesize 4-ethyl-2-aminothiophenol while minimizing the formation of the disulfide byproduct.

Materials:

  • 4-ethyl-2-nitrophenol

  • Sodium dithionite (Na₂S₂O₄) or Tin(II) chloride (SnCl₂)

  • Ammonium hydroxide or Sodium hydroxide

  • Hydrochloric acid

  • Deoxygenated water and solvents (e.g., ethanol, ethyl acetate)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.[1][3][4]

  • Reaction Setup: To the flask, add 4-ethyl-2-nitrophenol (1 equivalent) and deoxygenated ethanol.

  • Reduction: In a separate flask, prepare a solution of sodium dithionite (3-4 equivalents) in deoxygenated water. Add this solution dropwise to the stirred solution of 4-ethyl-2-nitrophenol at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup under Inert Conditions:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction mixture by adding a deoxygenated solution of ammonium hydroxide or sodium hydroxide. To prevent oxidation, consider adding a solution of sodium sulfite (Na₂SO₃) at this stage.[2]

    • Extract the product with a deoxygenated organic solvent like ethyl acetate.

    • Wash the organic layer with deoxygenated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using deoxygenated solvents.

  • Storage: Store the purified 4-ethyl-2-aminothiophenol in an amber vial under a nitrogen or argon atmosphere at low temperature.

Protocol for the Reduction of 2,2'-diamino-4,4'-diethyldiphenyldisulfide

Objective: To convert the disulfide byproduct back to 4-ethyl-2-aminothiophenol.

Materials:

  • 2,2'-diamino-4,4'-diethyldiphenyldisulfide

  • Zinc dust

  • Glacial acetic acid or dilute Hydrochloric acid

  • Deoxygenated solvents (e.g., ethanol, ethyl acetate)

  • Sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend the disulfide in glacial acetic acid or a mixture of ethanol and dilute HCl.

  • Reduction: Add zinc dust (2-3 equivalents) portion-wise to the stirred suspension. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the mixture until the solid disulfide has dissolved and the solution becomes colorless. Monitor the reaction by TLC.

  • Workup:

    • Filter the reaction mixture to remove excess zinc.

    • Carefully neutralize the filtrate with a deoxygenated solution of sodium bicarbonate.

    • Extract the product with deoxygenated ethyl acetate.

    • Wash the organic layer with deoxygenated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Storage: Purify and store the product as described in the synthesis protocol.

Data Presentation

The following table summarizes the impact of various preventative measures on the synthesis of aminothiophenols. The quantitative data is generalized from literature on related compounds due to the lack of specific data for 4-ethyl-2-aminothiophenol.

Preventative Measure Anticipated Impact on Yield Anticipated Impact on Purity Reference
Inert Atmosphere (N₂ or Ar) Significant IncreaseSignificant Increase[1][3][4]
Use of Deoxygenated Solvents Moderate to Significant IncreaseModerate to Significant Increase
Addition of Sodium Sulfite during Workup Moderate IncreaseModerate Increase[2]
Low Temperature during Neutralization/Workup Moderate IncreaseModerate Increase[2]
Exclusion of Light Minor to Moderate IncreaseMinor to Moderate Increase

Mandatory Visualizations

Oxidation_Pathway aminothiophenol 4-ethyl-2-aminothiophenol thiol_radical Thiol Radical aminothiophenol->thiol_radical [O] (e.g., O2, metal catalyst) disulfide 2,2'-diamino-4,4'-diethyldiphenyldisulfide thiol_radical->disulfide + Thiol Radical

Caption: Oxidation pathway of 4-ethyl-2-aminothiophenol to its disulfide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_storage Storage flame_dry Flame-dry glassware inert_atm Establish Inert Atmosphere (N2/Ar) flame_dry->inert_atm add_reagents Add Reagents under N2 inert_atm->add_reagents deoxygenate Deoxygenate Solvents deoxygenate->inert_atm run_reaction Run Reaction add_reagents->run_reaction monitor_tlc Monitor by TLC run_reaction->monitor_tlc quench Quench Reaction monitor_tlc->quench add_antioxidant Add Antioxidant (e.g., Na2SO3) quench->add_antioxidant extract Extract with Deoxygenated Solvent add_antioxidant->extract purify Purify (Vacuum Distillation/Chromatography) extract->purify store Store under Inert Gas at Low Temperature purify->store

Caption: Experimental workflow for preventing oxidation during synthesis.

References

Technical Support Center: Purification of 6-Ethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the purification of 6-Ethyl-1,3-benzothiazol-2-amine. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Recrystallization

  • Potential Cause: The chosen recrystallization solvent may be too effective, keeping a significant portion of the product dissolved in the mother liquor. The product might also be "oiling out" instead of crystallizing if the melting point is lower than the solvent's boiling point or if there are substantial impurities.[1] Incomplete crystallization due to insufficient cooling time can also lead to lower yields.[1]

  • Solution:

    • Solvent Screening: Test a variety of solvents or solvent systems. For 2-aminobenzothiazole derivatives, ethanol, methanol, and acetone are common choices.[2] A good solvent will dissolve the compound when hot but poorly when cold.

    • Anti-Solvent Method: If a single solvent is not effective, consider an anti-solvent approach. Dissolve the compound in a good solvent and then slowly add a miscible solvent in which the compound is insoluble to induce crystallization.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1]

    • Seeding: Introduce a small crystal of the pure compound to the cooled solution to initiate crystallization if it does not start spontaneously.

Issue 2: Persistent Colored Impurities

  • Potential Cause: Colored impurities can arise from the degradation of starting materials or the product itself. 2-Aminobenzothiazoles can be susceptible to oxidation, leading to colored byproducts.[1]

  • Solution:

    • Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal will adsorb many colored impurities. Use with caution as it can also adsorb some of the desired product.

    • Column Chromatography: If recrystallization is insufficient, column chromatography with silica gel is a more effective method for separating colored and other impurities.

Issue 3: Compound Degradation on Silica Gel Column

  • Potential Cause: The acidic nature of silica gel can cause the degradation of some sensitive compounds, including certain heterocyclic amines.

  • Solution:

    • Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine, mixed into the eluent.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina.

    • Alternative Chromatographic Techniques: Supercritical Fluid Chromatography (SFC) is an excellent alternative as the mobile phase (supercritical CO2 with a co-solvent) is less harsh than typical normal-phase eluents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions such as thiocyanation at the para-position of the aniline precursor, and products of aromatic bromination if bromine is used in the synthesis.[1]

Q2: Are there any non-chromatographic methods to purify this compound?

A2: Yes, sublimation and acid-base extraction are viable non-chromatographic alternatives. Sublimation is suitable for thermally stable compounds and can yield very pure crystals. Acid-base extraction is effective for separating the basic this compound from neutral or acidic impurities.

Q3: My compound appears to be pure by TLC, but the melting point is broad. What could be the issue?

A3: A broad melting point range usually indicates the presence of impurities, even if they are not visible on TLC. The impurities may have a similar Rf value to your product in the TLC solvent system used. It could also indicate the presence of a different crystalline form (polymorph) or residual solvent.

Q4: How can I improve the separation of my compound from a closely related impurity during column chromatography?

A4: To improve separation, you can try using a shallower solvent gradient, testing different solvent systems, or using a longer column to increase the theoretical plates.

Data Presentation

The following table summarizes expected outcomes for various purification methods for this compound, based on data from analogous compounds. Note: These are estimated values and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Solvents/ConditionsEstimated Yield (%)Estimated Purity (%)Key Considerations
Recrystallization Ethanol, Methanol, or Acetone70-90>98Simple and cost-effective for removing minor impurities.
Sublimation Reduced pressure, gentle heating60-80>99.5Suitable for thermally stable compounds; yields highly pure product.
Acid-Base Extraction Diethyl ether/1M HCl, followed by basification with 2M NaOH80-95>95Excellent for removing neutral and acidic impurities.
Supercritical Fluid Chromatography (SFC) Supercritical CO2 with Methanol co-solvent75-90>99"Green" and fast method, particularly good for chiral separations and thermally labile compounds.
Column Chromatography Silica gel, Hexane:Ethyl Acetate gradient60-85>99Versatile for a wide range of impurities but can be time-consuming and use large solvent volumes.

Experimental Protocols

1. Sublimation Purification

  • Objective: To purify this compound by transitioning it from a solid to a gas phase, leaving non-volatile impurities behind.

  • Apparatus: Sublimation apparatus (or a filter flask with a cold finger), vacuum source, heating mantle.

  • Procedure:

    • Place the crude, dry this compound in the bottom of the sublimation apparatus.

    • Insert the cold finger and ensure all joints are well-sealed.

    • Connect the apparatus to a vacuum source and reduce the pressure.

    • Begin circulating a coolant (e.g., cold water) through the cold finger.

    • Gently heat the bottom of the apparatus using a heating mantle. The temperature should be high enough for sublimation to occur but below the melting point of the compound.

    • The purified compound will deposit as crystals on the cold finger.

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • Carefully remove the cold finger and scrape off the purified crystals.

2. Supercritical Fluid Chromatography (SFC) Purification

  • Objective: To purify this compound using supercritical CO2 as the primary mobile phase for a fast and efficient separation.

  • Instrumentation: Preparative SFC system with a suitable chiral or achiral column.

  • Typical Conditions:

    • Column: A stationary phase suitable for amines, such as an ethylpyridine or amino-propyl modified silica column.

    • Mobile Phase: Supercritical CO2 as the main solvent with a polar co-solvent like methanol. A basic additive such as diethylamine may be added to the co-solvent to improve peak shape.

    • Gradient: An appropriate gradient of the co-solvent is used to elute the compound.

    • Temperature and Pressure: These are critical parameters that need to be optimized to maintain the supercritical state of the mobile phase and achieve good separation.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent.

    • Develop an analytical SFC method to determine the optimal separation conditions.

    • Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume accordingly.

    • Inject the crude sample onto the preparative SFC system.

    • Collect the fractions containing the purified product.

    • Evaporate the solvent from the collected fractions to obtain the pure this compound.

3. Acid-Base Extraction

  • Objective: To separate the basic this compound from neutral or acidic impurities.

  • Apparatus: Separatory funnel, beakers, pH paper.

  • Procedure:

    • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether) in a separatory funnel.

    • Add an aqueous acidic solution (e.g., 1 M HCl) to the separatory funnel. The basic amine will be protonated and move into the aqueous layer.

    • Shake the funnel vigorously, venting frequently, and then allow the layers to separate.

    • Drain the lower aqueous layer into a clean beaker.

    • Wash the organic layer with another portion of the acidic solution to ensure complete extraction of the amine. Combine the aqueous layers.

    • Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (check with pH paper). The purified amine will precipitate out of the solution.

    • Extract the purified amine back into an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the pure this compound.

Mandatory Visualization

PurificationWorkflow Decision Workflow for Purification of this compound start Crude this compound recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Is Purity >98%? recrystallization->is_pure_recryst pure_product Pure Product is_pure_recryst->pure_product Yes column_chrom Column Chromatography is_pure_recryst->column_chrom No is_pure_column Is Purity >99%? column_chrom->is_pure_column is_pure_column->pure_product Yes is_thermally_stable Is Compound Thermally Stable? is_pure_column->is_thermally_stable No sublimation Consider Sublimation sublimation->pure_product sfc Consider SFC sfc->pure_product acid_base Consider Acid-Base Extraction acid_base->pure_product is_thermally_stable->sublimation Yes is_sfc_available Is SFC Available? is_thermally_stable->is_sfc_available No is_sfc_available->sfc Yes has_acid_base_diff Significant Acidity/ Basicity Difference with Impurities? is_sfc_available->has_acid_base_diff No has_acid_base_diff->column_chrom No, Re-optimize has_acid_base_diff->acid_base Yes

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Solvent Effects on the Cyclization of Substituted Phenylthioureas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of the cyclization of substituted phenylthioureas, a critical reaction in the synthesis of various heterocyclic compounds, including the medicinally significant 2-aminobenzothiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization of substituted phenylthioureas to 2-aminobenzothiazoles?

A1: The most common method is an oxidative cyclization. The reaction typically proceeds through the formation of an intermediate by the reaction of a substituted aniline with a thiocyanate source to form a phenylthiourea. This intermediate then undergoes intramolecular cyclization, driven by an oxidizing agent, to form the benzothiazole ring system.

Q2: How does the choice of solvent impact the cyclization reaction?

A2: The solvent plays a crucial role in the cyclization of substituted phenylthioureas and can significantly influence reaction rate, yield, and even the product distribution. Solvents can affect the solubility of reactants and reagents, stabilize intermediates and transition states, and in some cases, participate in the reaction mechanism. For instance, polar aprotic solvents like DMF, NMP, and DMSO have been shown to be effective in promoting the reaction.[1] In some palladium-catalyzed cyclizations, DMSO can act as a key initiator for the activation of aryl isothiocyanates.[1][2][3]

Q3: What are the common side reactions observed during the cyclization of phenylthioureas?

A3: Common side reactions can include the formation of over-oxidized products, polymeric materials, and in the case of certain starting materials, the formation of isomeric products. The reaction conditions, including the choice of solvent and oxidizing agent, as well as temperature, can influence the prevalence of these side reactions.

Q4: Are there any "green" or more environmentally friendly solvent choices for this reaction?

A4: Yes, research has explored the use of ionic liquids as a greener alternative to volatile organic solvents. Studies have suggested that the use of certain ionic liquids can enhance reactivity, reaction rate, and yield, while also allowing for simpler product recovery through filtration.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cyclized Product

Possible Cause 1: Incomplete Reaction

  • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to degradation and side product formation.

Possible Cause 2: Suboptimal Solvent Choice

  • Solution: The solubility of the substituted phenylthiourea and the reagents can be a limiting factor. If you observe poor solubility, consider switching to a solvent with a different polarity. A solvent screening study is often beneficial. For example, highly polar aprotic solvents like DMF, NMP, and DMSO have been found to be effective for certain palladium-catalyzed cyclizations.[1]

Possible Cause 3: Inefficient Oxidizing Agent

  • Solution: The choice and amount of the oxidizing agent are critical. Ensure that the oxidizing agent is fresh and used in the correct stoichiometric amount. Common oxidizing agents for this transformation include bromine in a suitable solvent like acetic acid or chloroform.[4]

Issue 2: Formation of Multiple Products or Isomers

Possible Cause 1: Lack of Regioselectivity

  • Solution: For unsymmetrically substituted phenylthioureas, the cyclization can potentially occur at two different positions on the phenyl ring, leading to isomeric products. The choice of solvent can influence this regioselectivity. A study on a similar cyclization of functionalized thioureas in various aprotic solvents showed that the product ratio varied significantly with the solvent, from 12:1 in acetonitrile to 1.5:1 in benzene.

Possible Cause 2: Over-oxidation or Side Reactions

  • Solution: The formation of byproducts can often be attributed to harsh reaction conditions. Try lowering the reaction temperature or using a milder oxidizing agent. The solvent can also play a role in mediating the reactivity of the system.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Palladium-Catalyzed Cyclization of Phenylisothiocyanate

EntrySolventYield (%)
1Toluene0
2Chlorobenzene0
3DCE0
4CH3CN0
5DMF45
6NMP42
7DMSO53

Data adapted from a study on the DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates.[1]

Table 2: Effect of Aprotic Solvents on the Product Distribution in the Cyclization of a Functionalized Thiourea

SolventProduct Ratio (Isomer 1b : Isomer 1a)
Acetonitrile12 : 1
Acetone4 : 1
THF3 : 1
Dichloromethane2 : 1
Benzene1.5 : 1

This table illustrates how the choice of aprotic solvent can significantly influence the ratio of isomeric products in a cyclization reaction of a functionalized thiourea.

Experimental Protocols

Protocol 1: Oxidative Cyclization of N-Phenylthiourea to 2-Aminobenzothiazole using Bromine in Acetic Acid

This protocol is a general method for the oxidative cyclization of phenylthioureas.

Materials:

  • Substituted phenylthiourea

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve the substituted phenylthiourea in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzothiazole derivative.

Protocol 2: Solid-Phase Synthesis and Cyclization of N-Acyl, N'-phenyl-thioureas

This protocol is adapted from a solid-phase synthesis approach.[4][5]

Materials:

  • Resin-bound N-acyl, N'-phenyl-thiourea

  • For X=H on the phenyl ring: Bromine, Acetic Acid

  • For X=F or Br on the phenyl ring: Sodium hydride (60% dispersion in mineral oil), Anhydrous N,N-dimethylformamide (DMF)

Procedure for Cyclization with Bromine (X=H):

  • Swell the resin-bound N-acyl, N'-phenyl-thiourea in acetic acid.

  • Add a solution of bromine (6 equivalents) in acetic acid to the resin suspension.

  • Stir the mixture at room temperature overnight.

  • Filter the resin and wash it sequentially with water, methanol, and dichloromethane.

Procedure for Cyclization with NaH (X=F or Br):

  • Suspend the resin-bound N-acyl, N'-phenyl-thiourea in anhydrous DMF.

  • Carefully add sodium hydride (60% dispersion in mineral oil) to the suspension.

  • Heat the reaction mixture to 100 °C and stir overnight.

  • Cool the mixture to room temperature and quench the excess NaH by the careful addition of water.

  • Filter the resin and wash it sequentially with water, methanol, and dichloromethane.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification start_phenylthiourea Substituted Phenylthiourea dissolution Dissolution in Chosen Solvent start_phenylthiourea->dissolution start_solvent Solvent Selection start_solvent->dissolution start_reagents Oxidizing Agent / Catalyst reagent_addition Addition of Reagents start_reagents->reagent_addition dissolution->reagent_addition reaction_conditions Maintain Temperature & Stirring reagent_addition->reaction_conditions monitoring Monitor by TLC/LC-MS reaction_conditions->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography / Recrystallization workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for the cyclization of substituted phenylthioureas.

troubleshooting_workflow cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield or Impure Product check_starting_materials Check Purity of Starting Materials start->check_starting_materials check_reaction_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction_conditions optimize_solvent Optimize Solvent System (Polarity, Solubility) check_starting_materials->optimize_solvent check_reaction_conditions->optimize_solvent optimize_reagents Screen Oxidizing Agents / Catalysts optimize_solvent->optimize_reagents optimize_conditions Systematically Vary Temperature & Reaction Time optimize_reagents->optimize_conditions improved_yield Improved Yield and Purity optimize_conditions->improved_yield

Caption: A troubleshooting workflow for addressing low yields in phenylthiourea cyclization.

References

Validation & Comparative

A Comparative Bioactivity Analysis of 6-Alkyl-2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. Strategic substitution at the 6-position of this heterocyclic system has been a key area of investigation for modulating its biological effects. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory bioactivities of 6-alkyl-2-aminobenzothiazole derivatives, with a focus on the influence of varying alkyl chain lengths. The information presented herein is a compilation of experimental data from various scientific studies, intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile scaffold.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the anticancer, antimicrobial, and anti-inflammatory activities of 6-alkyl-2-aminobenzothiazole derivatives. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity of 6-Substituted-2-Aminobenzothiazole Derivatives (IC₅₀ in µM)
Compound ID6-SubstituentCell LineCancer TypeIC₅₀ (µM)Reference
Compound 1 -HA549Lung Cancer>100[1]
Compound 2 -CH₃A549Lung Cancer9.62[2]
Compound 3 -NO₂A549Lung Cancer-[3]
Compound 4 -FA549Lung Cancer-[3]
OMS5 -NO₂ (derivative)A549Lung Cancer22.13[4]
OMS14 -NO₂ (derivative)A549Lung Cancer61.03[4]
Compound 45 Complex quinazolinoneA549Lung Cancer0.44[5][6]
Compound 13 Complex oxadiazoleA549Lung Cancer9.62[2]
Compound 20 Complex thiazolidinedioneHCT-116Colon Cancer7.44[2]
Compound 21 Complex cyanothiouracilHCT-116Colon Cancer11.21[2]

Note: A direct comparison of the effect of alkyl chain length is limited due to the complexity of the reported derivatives. However, the data suggests that substitution at the 6-position is crucial for anticancer activity.

Table 2: Antimicrobial Activity of 6-Substituted-2-Aminobenzothiazole Derivatives (MIC in µg/mL)
Compound ID6-SubstituentStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
Analog A Thiazolidinone50100100-[7]
Analog B Thiazolidinone>100>100>100-[7]
Compound 1n Complex---4-8[8]
Compound 1o Complex---4-8[8]
Various Azo clubbed312.5-1250-312.5-1250-[9]
Compound 107b Furan1.6 (vs. S. cerevisiae)---[9]
Compound 107d Furan3.13 (vs. S. cerevisiae)---[9]

Note: Quantitative data directly comparing a homologous series of 6-alkyl substituents is scarce. The available data highlights the potential of various 6-substituted derivatives as antimicrobial agents.

Table 3: Anti-inflammatory Activity of 6-Substituted-2-Aminobenzothiazole Derivatives (Carrageenan-Induced Paw Edema)
Compound ID6-SubstituentDose (mg/kg)% Inhibition of EdemaTime Point (hours)Reference
Derivative 1 -CH₃---[10]
Compound 2g Complex-Potent-
Compound 3g Complex-More potent than 2g-
Compounds 6-15 Phenylthiazole2532-64%3[11]
MEM 5 Memantine5Significant reduction3[12]
MEM 10 Memantine10Significant reduction3[12]
MEM 20 Memantine20Significant reduction3[12]

Note: The anti-inflammatory data is largely qualitative or semi-quantitative. The presence of a methyl group at the 6-position is suggested to enhance biological potency.[10]

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate the replication and validation of these findings.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • Test compounds (6-alkyl-2-aminobenzothiazole derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Agar Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Petri plates with Mueller-Hinton Agar (MHA)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm in diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of the MHA plate to obtain a confluent lawn of growth.

  • Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the agar. Also, place positive and negative control discs.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Grouping and Fasting: Randomly divide the animals into groups (n=6) and fast them overnight with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness of each animal using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in cancer. Several 2-aminobenzothiazole derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.[4][5]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Alkyl-2-Aminobenzothiazole Derivatives Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-alkyl-2-aminobenzothiazole derivatives.

Experimental Workflow: Anticancer Bioactivity Screening

The following diagram outlines a typical workflow for screening and evaluating the anticancer potential of novel 6-alkyl-2-aminobenzothiazole derivatives.

Anticancer_Workflow Synthesis Synthesis of 6-Alkyl-2- Aminobenzothiazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MTT_Assay In Vitro Cytotoxicity Screening (MTT Assay) Purification->MTT_Assay Selectivity Selectivity Testing (Normal vs. Cancer Cell Lines) MTT_Assay->Selectivity Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Selectivity->Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: Experimental workflow for anticancer drug discovery with 6-alkyl-2-aminobenzothiazoles.

This comparative guide consolidates available data on the bioactivity of 6-alkyl-2-aminobenzothiazole derivatives. While a clear structure-activity relationship for the alkyl chain length at the 6-position requires further systematic investigation, the presented information underscores the therapeutic potential of this compound class and provides a foundational resource for future research and development endeavors.

References

A Comparative Guide to the Anticancer Efficacy of 6-Ethyl-1,3-benzothiazol-2-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer properties of 6-Ethyl-1,3-benzothiazol-2-amine and a range of other substituted benzothiazole derivatives. While specific experimental data on the anticancer efficacy of this compound is not extensively available in the current literature, this guide compiles data from numerous studies on related compounds to elucidate structure-activity relationships (SAR) and predict its potential efficacy. The information presented herein is intended to support further research and drug development efforts in the promising field of benzothiazole-based anticancer agents.

Introduction to Benzothiazole Derivatives in Oncology

Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1] The versatile benzothiazole scaffold allows for substitutions at various positions, most notably at the C-2 and C-6 positions, which significantly influences their cytotoxic activity against various cancer cell lines.[2] Many of these derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and ERK pathways.

Comparative Anticancer Efficacy: A Data-Driven Analysis

To provide a clear comparison of the anticancer potential of various benzothiazole derivatives, the following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a selection of compounds against a panel of human cancer cell lines. This data highlights the influence of different substituents on their anticancer potency.

Compound/DerivativeSubstitutionCancer Cell LineIC50 (µM)Reference
2-Aminobenzothiazole UnsubstitutedHEp-2 (Laryngeal)5[3]
Compound 13 2-(4-((3-chlorobenzyl)oxy)phenyl)HCT116 (Colon)6.43 ± 0.72[2]
A549 (Lung)9.62 ± 1.14[2]
A375 (Melanoma)8.07 ± 1.36[2]
Compound 20 2-(thiazolidinedione derivative)HepG2 (Liver)9.99[2]
HCT-116 (Colon)7.44[2]
MCF-7 (Breast)8.27[2]
Compound 24 2-(1,3,4-oxadiazole derivative), 6-methoxyC6 (Glioma)4.63 ± 0.85[2]
A549 (Lung)39.33 ± 4.04[2]
Hydrazone derivative 11 2-hydrazino, 6-fluoroHeLa (Cervical)2.41[4]
COS-7 (Kidney)4.31[4]
Compound 36 2-aminomethyl-naphthoquinone, 6-methylL1210 (Leukemia)Comparable to Adriamycin[5]
SNU-1 (Gastric)Better than Adriamycin[5]
Compound 40 2-acetamido, 6-sulfonamidoMCF-7 (Breast)34.5[4]
HeLa (Cervical)44.15[4]
MG63 (Osteosarcoma)36.1[4]
Compound 38 2-hydrazone(3-fluorophenyl), 6-chloroCapan-1 (Pancreatic)0.6[4]
NCI-H460 (Lung)0.9[4]

Note on this compound: Direct IC50 values for this compound were not found in the reviewed literature. However, studies on related compounds suggest that substitutions at the 6-position can enhance anticancer activity. For instance, the presence of a 6-ethoxy (6-EtO) group has been shown to be conducive to improving cytotoxic activity.[2] This suggests that the 6-ethyl group in this compound may also contribute favorably to its anticancer potential, warranting further experimental investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of the anticancer efficacy of benzothiazole derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) by flow cytometry.

  • Cell Treatment: Cells are treated with the IC50 concentration of the test compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Cell Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Visualizing the Mechanisms of Action

To better understand the logical flow of the experimental process and the biological pathways targeted by these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound & Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) mtt_assay->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis

Caption: General workflow for the synthesis and anticancer evaluation of benzothiazole derivatives.

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and ERK pathways are two of the most critical pathways involved in cell survival and proliferation.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_erk ERK Pathway RTK1 Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 BTZ1 Benzothiazole Derivatives BTZ1->PI3K BTZ1->Akt BTZ1->mTOR RTK2 Receptor Tyrosine Kinase (RTK) Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Survival ERK->Proliferation2 BTZ2 Benzothiazole Derivatives BTZ2->Raf BTZ2->MEK

Caption: Key signaling pathways often targeted by anticancer benzothiazole derivatives.

Conclusion

The benzothiazole scaffold represents a highly promising framework for the development of novel anticancer agents. The compiled data indicates that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical determinants of cytotoxic activity. While direct experimental evidence for the anticancer efficacy of this compound is currently limited, the observed trends in structure-activity relationships for 6-substituted derivatives suggest it is a compound of significant interest for future investigation. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop more effective and targeted cancer therapies.

References

A Comparative Guide to Purity Validation of 6-Ethyl-1,3-benzothiazol-2-amine Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 6-Ethyl-1,3-benzothiazol-2-amine against other relevant analytical techniques. The selection of a robust and validated analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds. This document outlines a typical HPLC methodology, compares its performance with alternatives, and provides detailed experimental protocols and workflows to support research and development activities.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cornerstone technique for the routine quality control and purity determination of small organic molecules like this compound due to its high resolution, sensitivity, and quantitative accuracy. While no specific validated method for this exact molecule is publicly available, methods for structurally similar 2-aminobenzothiazole derivatives are well-documented and adaptable.[1][2][3] Alternative and complementary methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Thin-Layer Chromatography (TLC).

LC-MS/MS offers superior selectivity and sensitivity, making it ideal for identifying and quantifying trace-level impurities and for in-depth structural elucidation, especially during forced degradation studies.[4][5] TLC is a simpler, more rapid, and cost-effective technique often used for preliminary purity checks, reaction monitoring, and screening.[6]

The following table summarizes the key performance characteristics of these methods for the analysis of benzothiazole derivatives.

ParameterHPLC-UVLC-MS/MSThin-Layer Chromatography (TLC)
Principle Chromatographic separation based on polarity, with detection by UV absorbance.Chromatographic separation coupled with mass-based detection of parent and fragment ions.Separation on a solid stationary phase with detection typically by UV light.
Primary Use Quantitative purity analysis, quality control, stability testing.Impurity identification, quantification of trace analytes, metabolic studies.Rapid qualitative purity assessment, reaction monitoring.
Selectivity Good to Excellent.Excellent to Superior.Moderate.
Sensitivity ng range.pg to fg range.µg range.
Quantitation Excellent.Excellent.Semi-quantitative at best.
Cost Moderate.High.Low.
Throughput Moderate.Moderate.High.

Detailed Experimental Protocol: HPLC-UV Method

This protocol is a representative method for the purity validation of this compound, based on established methods for analogous compounds.[3][5][7]

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Orthophosphoric acid (Analytical grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm (or determined by UV scan of the analyte)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the percentage peak area of the main component relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.

HPLC_Validation_Workflow start Start: Obtain Sample & Reference Standard prep Sample & Standard Preparation (Weighing, Dissolving, Diluting) start->prep injection Inject Standard & Samples prep->injection hplc_setup HPLC System Setup (Column Installation, Mobile Phase Prep, Method Programming) hplc_setup->injection data_acq Data Acquisition (Chromatogram Generation) injection->data_acq analysis Data Analysis (Peak Integration, Area % Calculation) data_acq->analysis report Generate Report (Purity Results, System Suitability) analysis->report end End report->end

Caption: Workflow for HPLC Purity Validation.

Forced Degradation and Stability-Indicating Method

To ensure that the analytical method can separate the active pharmaceutical ingredient (API) from its potential degradation products, forced degradation studies are essential.[8] This involves subjecting the this compound to stress conditions to generate likely degradants. The developed HPLC method must then be able to resolve the main peak from any new peaks that appear.

Forced_Degradation_Workflow cluster_stress Stress Conditions api This compound (API Solution) acid Acid Hydrolysis (e.g., 0.1 N HCl) api->acid base Base Hydrolysis (e.g., 0.1 N NaOH) api->base oxidation Oxidation (e.g., 3% H2O2) api->oxidation thermal Thermal (e.g., 80°C) api->thermal photo Photolytic (UV Light) api->photo analysis Analyze Stressed Samples by HPLC-UV/DAD acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation result Stability-Indicating Method Confirmed evaluation->result

Caption: Forced Degradation Study Workflow.

References

A Comparative Guide to the Biological Activities of Riluzole and 6-Ethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the well-established neuroprotective drug, Riluzole, and the less-characterized compound, 6-Ethyl-1,3-benzothiazol-2-amine. Riluzole, a benzothiazole derivative, is the only FDA-approved drug for Amyotrophic Lateral Sclerosis (ALS), known for its multifactorial mechanism of action targeting neuronal hyperexcitability. This compound belongs to the same chemical class and is explored here as a structural analog.

Due to a significant disparity in the available research, this guide presents a comprehensive, data-rich profile for Riluzole and a predictive profile for this compound based on the known activities of the broader 2-aminobenzothiazole scaffold.

Comparative Overview

FeatureRiluzoleThis compound
Chemical Structure 2-amino-6-(trifluoromethoxy)benzothiazole2-amino-6-ethylbenzothiazole
Clinical Status FDA-approved for the treatment of ALS.Preclinical; largely uncharacterized.
Primary Mechanism Multimodal: Inhibition of voltage-gated sodium channels and presynaptic glutamate release.Predicted to have neuroprotective and/or anticonvulsant properties, common to the 2-aminobenzothiazole class.[1][2]
Key Biological Effects Neuroprotection, anticonvulsant, muscle relaxant.[3][4]Potential for anticonvulsant, anti-inflammatory, and antioxidant effects has been noted in related analogs.[5][6]
Data Availability Extensive preclinical and clinical data available.Specific quantitative biological data is not readily available in published literature.

Mechanism of Action

Riluzole: A Multi-Target Neuroprotective Agent

Riluzole's therapeutic effect is attributed to its ability to attenuate glutamatergic neurotransmission through several mechanisms:

  • Inhibition of Voltage-Gated Sodium Channels (VGSCs): Riluzole preferentially binds to the inactivated state of VGSCs on presynaptic nerve terminals.[7][8] This stabilizes the channels, reducing neuronal excitability and firing.[9]

  • Inhibition of Glutamate Release: By blocking VGSCs, Riluzole reduces the influx of calcium ions that triggers the fusion of glutamate-containing vesicles with the presynaptic membrane, thereby inhibiting glutamate release.[4][10]

  • Postsynaptic Effects: At higher concentrations, Riluzole can non-competitively block postsynaptic NMDA and kainate receptors, further reducing glutamatergic signaling.[7]

  • Other Mechanisms: Studies have also suggested that Riluzole can directly inhibit Protein Kinase C (PKC), which may contribute to its neuroprotective effects.[11]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal riluzole Riluzole vgsc Voltage-Gated Na+ Channel (Inactivated) riluzole->vgsc Blocks ca_channel Voltage-Gated Ca2+ Channel vgsc->ca_channel Depolarization vesicle Glutamate Vesicle ca_channel->vesicle Ca2+ Influx release Glutamate Release vesicle->release Exocytosis glutamate Glutamate release->glutamate riluzole_post Riluzole (High Conc.) nmda NMDA Receptor riluzole_post->nmda Blocks kainate Kainate Receptor riluzole_post->kainate Blocks excitotoxicity Excitotoxicity nmda->excitotoxicity kainate->excitotoxicity glutamate->nmda Activates glutamate->kainate Activates

Caption: Riluzole's multi-target mechanism of action.

This compound: A Predicted Profile

While direct experimental evidence for this compound is limited, the 2-aminobenzothiazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives have shown a range of biological activities, suggesting potential mechanisms for the 6-Ethyl analog:

  • Anticonvulsant Activity: Many 2-aminobenzothiazole derivatives exhibit anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1][12] This activity is often linked to the modulation of ion channels, including voltage-gated sodium channels, similar to Riluzole.[2]

  • Neuroprotective Properties: The benzothiazole nucleus is associated with neuroprotection.[5][13] Studies on related analogs suggest potential mechanisms including antioxidant effects and modulation of enzymes like catalase to protect against oxidative stress-induced neuronal damage.[5]

Quantitative Biological Data

The following table summarizes key quantitative data for Riluzole's interaction with its primary targets.

TargetAssay TypeSpecies/Cell LineValueReference
Riluzole
Voltage-Gated Na+ Current (INa)Whole-cell patch clampHuman skeletal muscle cellsIC50 = 2.3 µM[3]
Persistent Na+ Current (INaP)Whole-cell patch clampRat DRG neuronsIC50 = 4.1 µM[14]
Inactivated Sodium ChannelsRadioligand bindingRat recombinant (Xenopus oocytes)Ki = 0.2 µM[7]
NMDA Receptor CurrentElectrophysiologyXenopus oocyteIC50 = 18 µM[7]
Kainate Receptor CurrentElectrophysiologyXenopus oocyteIC50 = 167 µM[7]
Glutamate Release (PMA-stimulated)Exocytosis assayRat cortical neuronsIC50 ~ 100 µM[15]
This compound
Various Targets--Data not available-

Experimental Protocols

Detailed methodologies for key experiments to assess and compare the neuroprotective and neuromodulatory activities of these compounds are provided below.

In Vitro Neuroprotection Assay (MTT Assay)

This assay assesses a compound's ability to protect neuronal cells from an induced toxic insult by measuring cell viability.

  • Objective: To quantify the neuroprotective effect against an excitotoxic agent (e.g., high glutamate) or an oxidative stressor (e.g., H2O2).

  • Cell Line: SH-SY5Y (human neuroblastoma) or primary cortical neurons.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[16]

    • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., Riluzole or this compound) for 1-2 hours.

    • Induction of Toxicity: Add the neurotoxic agent (e.g., 150 µM H2O2 or 50 µM glutamate) to the wells and co-incubate for 24 hours.[17]

    • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 4 hours at 37°C.[17][18]

    • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

start Start seed Seed Neuronal Cells in 96-Well Plate start->seed incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with Test Compound incubate1->pretreat induce Induce Neurotoxicity (e.g., H2O2) pretreat->induce incubate2 Incubate 24h induce->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Solubilize Formazan with DMSO incubate3->add_dmso read Measure Absorbance (570 nm) add_dmso->read end End read->end

Caption: Workflow for the MTT neuroprotection assay.

Glutamate Release Assay from Synaptosomes

This protocol measures the amount of glutamate released from isolated nerve terminals (synaptosomes) to assess presynaptic inhibitory activity.

  • Objective: To determine if a compound inhibits depolarization-evoked glutamate release.

  • Preparation: Isolate synaptosomes from rat cerebral cortex using a Percoll gradient centrifugation method.[19]

  • Procedure:

    • Incubation: Resuspend synaptosomes (approx. 0.5 mg/mL) in a HEPES-buffered medium.

    • Fluorometric Assay: Transfer the synaptosome suspension to a cuvette in a spectrofluorimeter maintained at 37°C. Add 20 units of glutamate dehydrogenase and 1 mM NADP+. The production of fluorescent NADPH is proportional to the amount of released glutamate.[19]

    • Compound Addition: Add the test compound and incubate for 5-10 minutes to establish a baseline.

    • Depolarization: Stimulate glutamate release by adding a depolarizing agent, such as 4-aminopyridine (4-AP) or a high concentration of KCl.

    • Measurement: Continuously monitor the increase in fluorescence (excitation ~340 nm, emission ~460 nm) before and after depolarization.

  • Data Analysis: The inhibitory effect of the compound is calculated by comparing the rate of fluorescence increase in its presence to the vehicle control.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of a compound's effect on the activity of specific ion channels, such as voltage-gated sodium channels.

  • Objective: To characterize the inhibition of voltage-gated sodium currents (INa) and determine the IC50.

  • Cell Preparation: Use cells expressing the desired sodium channel subtype (e.g., HEK-293 cells transfected with Nav1.x channels or cultured neurons).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2). Cesium (Cs+) is used to block potassium channels.[20]

  • Procedure:

    • Establish Whole-Cell Configuration: Form a high-resistance (GΩ) seal between a glass micropipette and the cell membrane, then rupture the membrane patch to gain electrical access to the cell interior.

    • Voltage Protocol: Hold the cell membrane at a negative potential (e.g., -100 mV) where most sodium channels are in a resting state.

    • Elicit Current: Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to activate the sodium channels and record the resulting inward current.[20]

    • Compound Application: Perfuse the recording chamber with the external solution containing increasing concentrations of the test compound.

    • Record Inhibition: At each concentration, repeat the voltage protocol to measure the reduction in the peak sodium current.

  • Data Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

cluster_riluzole Riluzole cluster_6eab This compound riluzole_data Well-Characterized - Extensive Data - Known IC50 Values - Approved Drug comparison Biological Activity Comparison riluzole_data->comparison Direct Data eab_data Poorly Characterized - Limited Specific Data - Activity Inferred from Scaffold eab_data->comparison Inferred Properties scaffold 2-Aminobenzothiazole Scaffold scaffold->riluzole_data is a scaffold->eab_data is a

Caption: Logical relationship of the comparative analysis.

References

The Influence of C-6 Substitution on the Biological Activity of Benzothiazoles: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the design of novel therapeutic agents. This guide provides a comparative analysis of 6-substituted benzothiazole derivatives, focusing on how modifications at the C-6 position of the benzothiazole ring system impact their biological efficacy across anticancer, antimicrobial, and neuroprotective domains. The information is presented with supporting experimental data and detailed methodologies to aid in the rational design of more potent and selective drug candidates.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[1][2][3] Literature extensively documents that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical determinants of its biological action.[1][2] This guide specifically consolidates and compares the effects of various substituents at the 6-position, offering a valuable resource for researchers in the field.

Anticancer Activity: A Tale of Electron-Withdrawing and Donating Groups

The anticancer potential of 6-substituted benzothiazoles is significantly influenced by the nature of the substituent at the C-6 position. Studies have shown that both electron-donating and electron-withdrawing groups can enhance cytotoxic activity, with the overall effect often being dependent on the rest of the molecular structure.

For instance, a series of novel benzothiazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[4] The results, summarized in the table below, highlight the impact of different C-6 substituents.

Compound IDC-6 SubstituentCell LineIC50 (µM)
B1 -FA431>40
B5 -ClA43112.5
B7 -ClA4315.3
B8 -ClA43110.7
B1 -FA549>40
B5 -ClA54921.4
B7 -ClA5498.9
B8 -ClA54915.2
B1 -FH1299>40
B5 -ClH129918.9
B7 -ClH12997.6
B8 -ClH129913.8
Table 1: Anticancer activity of 6-substituted benzothiazole derivatives against human epidermoid carcinoma (A431), non-small cell lung cancer (A549), and non-small cell lung cancer (H1299) cell lines. Data sourced from[4].

Notably, the presence of a chloro group at the C-6 position, as seen in compounds B5, B7, and B8, resulted in significantly enhanced anticancer activity compared to the fluoro-substituted compound B1.[4] Among the chloro-substituted derivatives, compound B7 , which features a 4-nitrobenzyl group at the 2-amino position, demonstrated the most potent activity across all tested cell lines.[4] This suggests a synergistic effect between the C-6 chloro substituent and the substitution at the 2-position. The structure-activity relationship for these anticancer agents can be visualized in the following diagram.

SAR_Anticancer cluster_C6 C-6 Substituents cluster_C2 C-2 Amino Substituents Benzothiazole Benzothiazole Scaffold C6_Sub C-6 Position Benzothiazole->C6_Sub Substitution C2_Sub C-2 Position Benzothiazole->C2_Sub Substitution Activity Anticancer Activity C6_Sub->Activity Influences C2_Sub->Activity Influences Fluoro -F (e.g., B1) (Lower Activity) Chloro -Cl (e.g., B5, B7, B8) (Higher Activity) Chloro->Activity Phenethyl Phenethyl (B1) Fluorobenzyl 3-Fluorobenzyl (B5) Nitrobenzyl 4-Nitrobenzyl (B7) (Most Potent) Nitrobenzyl->Activity Benzyl Benzyl (B8)

SAR of 6-substituted benzothiazoles as anticancer agents.

Antimicrobial Activity: The Impact of Halogens and Other Moieties

The antimicrobial properties of 6-substituted benzothiazoles are also profoundly affected by the nature of the substituent at the C-6 position. A structure-activity relationship study of various derivatives revealed that the presence of halogen groups often enhances antibacterial activity.[5]

For example, a study on antipyrine-containing 6-substituted benzothiazole-based azo dyes showed that a chloro group at the 5th position of the benzothiazole ring increased antibacterial activity against Salmonella typhimurium and Klebsiella pneumonia.[5] Another study highlighted that 4-chloro, 4-methoxy, and 6-nitro groups on the benzothiazole moiety enhanced antibacterial activity against S. aureus and E. coli.[5]

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of benzothiazole-thiazole hybrids against various microbial strains.

Compound IDC-6 Substituent on BenzothiazoleS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)M. tuberculosis (MIC, µg/mL)
4a -H62.512525062.5
4b -NO23.907.8115.633.90
4c -Cl7.8115.6331.257.81
4d -F7.8115.6331.257.81
4f -Br15.6331.2562.515.63
Table 2: Antimicrobial activity of 6-substituted benzothiazole-thiazole hybrids. Data sourced from[6].

The data clearly indicates that electron-withdrawing groups at the C-6 position, such as nitro (-NO2), chloro (-Cl), fluoro (-F), and bromo (-Br), lead to a significant increase in antimicrobial potency compared to the unsubstituted analog (4a).[6] The nitro-substituted compound 4b was the most potent derivative against all tested strains.[6] This relationship can be visualized through the following workflow.

SAR_Antimicrobial start Benzothiazole Core sub Substitution at C-6 start->sub ewg Electron-Withdrawing Group (-NO2, -Cl, -F, -Br) sub->ewg unsub Unsubstituted (-H) sub->unsub activity_high Increased Antimicrobial Activity ewg->activity_high activity_low Lower Antimicrobial Activity unsub->activity_low

Influence of C-6 substituents on antimicrobial activity.

Neuroprotective and Anticonvulsant Activities

The influence of C-6 substitution extends to the neuroprotective and anticonvulsant activities of benzothiazole derivatives. In a study of novel benzothiazoles as potential anticonvulsant agents, the nature of the substituent at the C-6 position played a crucial role in their efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[7]

Derivatives with a benzyloxy group at the C-6 position showed moderate activity. Further substitution on this benzyl group with fluorine atoms (compounds 5h-m) led to an increase in anticonvulsant activity.[7] Interestingly, the position of the fluorine substituent on the benzyl ring also influenced the activity, with the meta and para positions being more favorable than the ortho position.[7]

Compound IDC-6 SubstituentMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
5g -OCH2Ph>100>100
5i -OCH2-(3-F)Ph50.876.0
5j -OCH2-(4-F)Ph54.852.8
Table 3: Anticonvulsant activity of 6-substituted benzothiazole derivatives. Data sourced from[7].

In the realm of neuroprotection, certain 6-substituted benzothiazole analogs have been identified as having potential catalase modulating activity, which can help in protecting neuronal cells from oxidative stress.[8][9]

The general workflow for evaluating the anticonvulsant properties of these compounds is depicted below.

Experimental_Workflow_Anticonvulsant start Synthesized 6-Substituted Benzothiazole Derivatives mes_test Maximal Electroshock (MES) Test start->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test start->scptz_test neuro_test Rotarod Neurotoxicity Test mes_test->neuro_test scptz_test->neuro_test data_analysis Data Analysis (ED50, Protective Index) neuro_test->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

Workflow for anticonvulsant activity screening.

Experimental Protocols

Anticancer Activity (MTT Assay) [4]

  • Cell Culture: Human cancer cell lines (A431, A549, H1299) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) [6]

  • Microorganism Preparation: Bacterial and fungal strains are cultured in their respective appropriate broth media.

  • Compound Dilution: The test compounds are serially diluted in the broth media in 96-well microtiter plates.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticonvulsant Activity (MES and scPTZ Tests) [7]

  • Animal Model: The tests are typically performed on mice or rats.

  • Compound Administration: The test compounds are administered to the animals, usually intraperitoneally, at various doses.

  • MES Test: At a specific time after drug administration, a maximal electrical stimulus is delivered through corneal electrodes, which induces a tonic-clonic seizure in unprotected animals. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded.

  • scPTZ Test: A convulsant agent, pentylenetetrazole (PTZ), is administered subcutaneously to induce clonic seizures. The ability of the test compound to prevent or delay the onset of these seizures is observed.

  • Neurotoxicity (Rotarod Test): To assess motor impairment, animals are placed on a rotating rod, and their ability to remain on the rod for a specific period is measured.

  • Data Analysis: The median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity are calculated to determine the protective index (TD50/ED50).

Conclusion

The substituent at the C-6 position of the benzothiazole ring is a critical determinant of its biological activity. For anticancer and antimicrobial applications, electron-withdrawing groups such as chloro and nitro often lead to enhanced potency. In the context of anticonvulsant activity, larger, more complex substituents like substituted benzyloxy groups can be beneficial. This guide provides a foundational understanding of these structure-activity relationships, offering valuable insights for the rational design and development of new 6-substituted benzothiazole-based therapeutic agents. Further quantitative structure-activity relationship (QSAR) studies can build upon this data to create predictive models for designing even more effective drug candidates.[10][11][12]

References

Assessing the Selectivity of 2-Aminobenzothiazole Derivatives for Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity of 2-Aminobenzothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of representative 2-aminobenzothiazole derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, provides a quantitative measure of a compound's cancer cell-specific cytotoxicity.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Derivative A HCT116 (Colon)6.43 ± 0.72PBMCs> 300> 46.6
A549 (Lung)9.62 ± 1.14> 31.2
A375 (Melanoma)8.07 ± 1.36> 37.2
Derivative B PC-3 (Prostate)0.35MRC-5 (Fibroblast)33.1194.6
DU145 (Prostate)0.6253.4
Derivative C Various Tumor Cells10.34 - 12.14Not ReportedNot ReportedNot Reported

Note: The data presented is for various 2-aminobenzothiazole derivatives and not specifically for 6-Ethyl-1,3-benzothiazol-2-amine. The specific substitutions on the benzothiazole core for Derivatives A, B, and C differ and are detailed in the cited literature.

The data clearly indicates that certain 2-aminobenzothiazole derivatives exhibit a high degree of selectivity for cancer cells. For instance, Derivative A shows minimal toxicity to normal peripheral blood mononuclear cells (PBMCs) while being potent against colon, lung, and melanoma cancer cell lines, resulting in a high selectivity index[1]. Similarly, Derivative B is significantly more toxic to prostate cancer cells than to normal fibroblasts[1].

Experimental Protocols

The assessment of a compound's selectivity for cancer cell lines involves a series of well-established in vitro assays. The following is a generalized protocol for determining the cytotoxic and selective properties of a test compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer and normal cell lines

  • 96-well plates

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., 2-aminobenzothiazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Selectivity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50 selectivity Selectivity Index (SI) Calculation ic50->selectivity G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_reg Apoptosis Regulators Akt->Apoptosis_reg Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Apoptosis_reg->Apoptosis Benzothiazole 2-Aminobenzothiazole Derivative Benzothiazole->RTK Inhibition Benzothiazole->PI3K Inhibition Benzothiazole->Apoptosis_reg Modulation

References

The In Vivo Efficacy of 6-Substituted Benzothiazole-2-amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct in vivo efficacy data for 6-Ethyl-1,3-benzothiazol-2-amine in animal models is not currently available in published literature, a review of structurally similar 6-substituted-1,3-benzothiazol-2-amine derivatives provides valuable insights into the potential therapeutic applications of this class of compounds. This guide offers a comparative analysis of the in vivo performance of these related compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The nature and position of substituents on the benzothiazole ring play a crucial role in modulating the pharmacological activity of these compounds. This guide focuses on derivatives with substitutions at the 6-position, offering a comparative overview of their efficacy in various animal models.

Comparative In Vivo Efficacy of 6-Substituted 2-Aminobenzothiazole Derivatives

The following tables summarize the available in vivo data for 6-chloro, 6-methoxy, and 6-fluoro substituted 2-aminobenzothiazole derivatives, focusing on their anti-inflammatory and anticancer activities.

Anti-Inflammatory Activity
CompoundAnimal ModelDoseRoute of Administration% Inhibition of Edema (at 3h)Reference Standard% Inhibition by Standard
5-chloro-1,3-benzothiazol-2-amineMiceNot Specifiedi.p.85.25Diclofenac Sodium94.28
6-methoxy-1,3-benzothiazol-2-amineMiceNot Specifiedi.p.78.13Diclofenac Sodium94.28

Table 1: Comparison of the anti-inflammatory activity of 6-substituted 2-aminobenzothiazole derivatives in the carrageenan-induced paw edema model in mice.[1]

Anticancer Activity
CompoundAnimal ModelTumor TypeDose and ScheduleTumor Growth InhibitionReference
2-(fluoro-substituted phenyl)-6-aminobenzothiazolesMiceMelanoma (B16-F10), Fibrosarcoma (FsaR), Squamous Cell Carcinoma (SCCVII)5 doses every 2 days (starting day 7 post-implantation)Significant antitumor activity[2]
2-(4-aminophenyl) benzothiazoleRatsOrthotopic glioma C610 and 15 mg/kg daily for 21 daysReduced tumor volume to 12%[3]

Table 2: Overview of the in vivo anticancer efficacy of 6-substituted and related 2-aminobenzothiazole derivatives.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo studies.

Carrageenan-Induced Paw Edema in Mice[1]

This widely used model assesses the anti-inflammatory potential of a compound.

  • Animal Model: Wistar mice.

  • Groups:

    • Control group (normal saline).

    • Reference standard group (Diclofenac sodium, 10 mg/kg).

    • Test compound groups.

  • Procedure:

    • Test compounds or the reference standard are administered intraperitoneally (i.p.).

    • After one hour, 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the subplantar region of the right hind paw to induce inflammation.

    • Paw volume is measured at various time intervals (e.g., 30, 60, 90, 120, 150, and 180 minutes) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the control group.

Orthotopic Glioma C6 Rat Model[3]

This model is used to evaluate the efficacy of anticancer agents against brain tumors.

  • Animal Model: Rats.

  • Tumor Induction: C6 glioma cells are implanted into the brain of the rats.

  • Treatment:

    • Treatment with the test compound (e.g., 2-(4-aminophenyl) benzothiazole at 10 and 15 mg/kg) is initiated after tumor cell administration.

    • The compound is administered daily for a specified period (e.g., 21 days).

  • Efficacy Evaluation:

    • Tumor volume is measured and compared between treated and untreated control groups.

    • Immunohistological staining for markers of angiogenesis (e.g., CD31) and apoptosis (TUNEL assay) is performed on tumor tissues.

    • Molecular analysis of key signaling pathways (e.g., VEGF, ERK1/2, MMP2) and cell cycle control proteins (e.g., pRb, E2F1, cyclin D1, p53) is conducted.

Potential Mechanisms of Action and Signaling Pathways

The therapeutic effects of 2-aminobenzothiazole derivatives are attributed to their interaction with various cellular signaling pathways. The following diagrams illustrate some of the key pathways implicated in their anticancer and anti-inflammatory activities.

anticancer_pathway BTZ 2-Aminobenzothiazole Derivatives VEGFR VEGF Receptor BTZ->VEGFR Inhibits ERK ERK1/2 BTZ->ERK Inhibits CellCycle Cell Cycle Proteins (e.g., Cyclin D1, p53) BTZ->CellCycle Modulates Apoptosis Apoptosis BTZ->Apoptosis Induces VEGFR->ERK MMP MMP2 ERK->MMP Angiogenesis Angiogenesis MMP->Angiogenesis Promotes Proliferation Tumor Cell Proliferation CellCycle->Proliferation Regulates

Caption: Putative anticancer signaling pathway of 2-aminobenzothiazole derivatives.

anti_inflammatory_workflow Start Induction of Inflammation (Carrageenan Injection) CompoundAdmin Administration of 6-Substituted 2-Aminobenzothiazole Start->CompoundAdmin Measurement Paw Volume Measurement (Plethysmometer) CompoundAdmin->Measurement DataAnalysis Calculation of % Edema Inhibition Measurement->DataAnalysis Result Determination of Anti-inflammatory Efficacy DataAnalysis->Result

Caption: Experimental workflow for assessing anti-inflammatory activity.

Conclusion

While the in vivo efficacy of this compound remains to be specifically investigated, the available data on its 6-substituted analogs, particularly those with chloro, methoxy, and fluoro groups, demonstrate significant potential in both oncology and inflammatory disease models. The comparative data presented in this guide suggest that substitutions at the 6-position of the 2-aminobenzothiazole core can lead to potent biological activity. Further preclinical studies are warranted to elucidate the specific pharmacological profile of this compound and to determine its therapeutic potential in various disease contexts. The experimental protocols and mechanistic insights provided herein can serve as a valuable resource for designing and conducting such future investigations.

References

A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 6-Ethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for commercially available 6-Ethyl-1,3-benzothiazol-2-amine and a sample synthesized via a common laboratory method. The objective is to enable researchers to verify the identity and purity of their synthesized compound against a commercial standard. This document outlines the synthetic protocol, methods for spectroscopic analysis, and presents a comparative summary of the expected and experimental data.

Experimental Protocols

Synthesis of this compound

A widely adopted method for the synthesis of 2-aminobenzothiazoles involves the reaction of a corresponding aniline with thiocyanate and a halogen. The following protocol is adapted for the synthesis of this compound from 4-ethylaniline.

Materials:

  • 4-ethylaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Ammonium hydroxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-ethylaniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into a beaker of crushed ice and neutralize with concentrated ammonium hydroxide to precipitate the crude product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain purified this compound.

Spectroscopic Analysis Protocols

The following are standard operating procedures for acquiring the spectroscopic data for both the synthesized and commercial samples of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to ensure a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory for a solid sample.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction and analyze the characteristic absorption peaks.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Data Presentation

The following tables summarize the expected spectroscopic data for a commercial sample of this compound based on typical values for related compounds and the experimental data obtained for the synthesized product.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Commercial Standard (Expected) Synthesized Product
~7.5s1HH-7
~7.2d1HH-4
~7.0dd1HH-5
~2.6q2H-CH₂-CH₃
~1.2t3H-CH₂-CH₃
~7.3br s2H-NH₂

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Commercial Standard (Expected) Synthesized Product
~165C-2
~149C-7a
~131C-6
~130C-4
~121C-5
~118C-7
~28-CH₂-CH₃
~16-CH₂-CH₃

Table 3: FT-IR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹) Assignment Commercial Standard (Expected) Synthesized Product
3400-3200N-H stretch (amine)
3100-3000Aromatic C-H stretch
2960-2850Aliphatic C-H stretch
~1620C=N stretch (thiazole)
~1550N-H bend (amine)
~1480Aromatic C=C stretch
~820C-H out-of-plane bend

Table 4: Mass Spectrometry Data (EI)

m/z Assignment Commercial Standard (Expected) Synthesized Product
178[M]⁺
163[M-CH₃]⁺
150[M-C₂H₄]⁺

Visualization

The following diagrams illustrate the experimental workflow and the key structural features of this compound with expected spectroscopic correlations.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start 4-Ethylaniline + KSCN reaction1 Bromination in Acetic Acid start->reaction1 workup Neutralization & Precipitation reaction1->workup purification Recrystallization workup->purification product Synthesized this compound purification->product nmr ¹H & ¹³C NMR product->nmr ftir FT-IR product->ftir ms Mass Spectrometry product->ms compare Compare Spectra nmr->compare ftir->compare ms->compare commercial Commercial Standard Data commercial->compare conclusion Structure Verification compare->conclusion

Experimental workflow from synthesis to spectroscopic comparison.

Structure and key spectroscopic correlations.

Benchmarking Antimicrobial Performance: A Comparative Analysis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity.[1][2][3] This guide provides a comparative analysis of the antimicrobial performance of representative benzothiazole derivatives against standard antimicrobial agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Spectrum:

The antimicrobial efficacy of various benzothiazole derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. For the purpose of this guide, we will compare the performance of representative substituted benzothiazole derivatives to commonly used antibiotics such as Ciprofloxacin, Ampicillin, and the antifungal agent Ketoconazole.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Benzothiazole Derivatives and Standard Antimicrobials

Compound/DrugStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)
Representative Benzothiazole Derivative 1 12.5 µg/mL6.25 µg/mL3.125 µg/mL6.25 µg/mL15.6-125 µg/mL
Representative Benzothiazole Derivative 2 6.25 µg/mL1.9 µg/mL3.1 µg/mL6.2 µg/mL-
Ciprofloxacin (Standard) 12.5 µg/mL0.9 µg/mL12.5 µg/mL12.5 µg/mL-
Ampicillin (Standard) 6.25 µg/mL-6.25 µg/mL--
Ketoconazole (Standard) -----

Note: The data presented are representative values compiled from various studies on benzothiazole derivatives and may not reflect the activity of a single, specific compound.[4][5][6][7] The antimicrobial activity of benzothiazole derivatives is highly dependent on the specific substitutions on the benzothiazole core.[1][4]

Experimental Protocols:

The determination of the antimicrobial spectrum is conducted using standardized methods to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides gold-standard guidelines for antimicrobial susceptibility testing.[8]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

1. Preparation of Inoculum:

  • Isolate four to five well-isolated colonies of the test microorganism from an agar plate.
  • Transfer the colonies into a tube containing sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.[10]

2. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the test compounds (e.g., benzothiazole derivatives) and standard antimicrobial agents in a 96-well microtiter plate with an appropriate broth medium.
  • The final concentration range should be sufficient to determine the MIC.

3. Inoculation:

  • Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

4. Incubation:

  • Incubate the microtiter plates at the optimal temperature for the growth of the test microorganism (typically 35-37°C for most bacteria) for 18-24 hours.

5. Determination of MIC:

  • Following incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow

The following diagram illustrates the key steps in the determination of the antimicrobial spectrum using the broth microdilution method.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound_Prep Compound Dilution Compound_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Caption: Workflow for MIC determination.

Signaling Pathways and Mechanisms of Action

While the precise mechanism of action can vary between different benzothiazole derivatives, several studies suggest that they may exert their antimicrobial effects through the inhibition of essential bacterial enzymes.[6] One of the key targets identified is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication.[6][11] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to a disruption of DNA synthesis and ultimately, bacterial cell death.

Benzothiazole_MoA Benzothiazole Benzothiazole Derivative DNA_Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) Benzothiazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

References

Validating a Synthetic Pathway for Benzothiazole Analog Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of diverse compound libraries is paramount. This guide provides a comparative analysis of synthetic routes for producing benzothiazole analogs, a scaffold of significant interest in medicinal chemistry due to its broad range of biological activities.[1][2][3] We present a validation of a common synthetic route and compare it against alternative methodologies, supported by experimental data from peer-reviewed literature.

Comparison of Synthetic Routes for Benzothiazole Analogs

The synthesis of benzothiazoles can be broadly categorized into two main approaches: traditional multi-step synthesis and more modern "one-pot" or tandem reactions.[4] The choice of route often depends on factors such as the desired substitution pattern, scalability, and considerations for green chemistry.[4][5] A prevalent and versatile method involves the condensation of 2-aminothiophenol with various electrophilic partners.

Synthetic RouteKey Reagents & ConditionsTypical Yields (%)Reaction TimeKey AdvantagesKey Disadvantages
Route 1: Condensation with Aldehydes 2-aminothiophenol, substituted aldehydes, catalyst (e.g., H₂O₂/HCl, iodine, air/DMSO)[5][6][7]65 - 95%[6][8]20 min - 6 h[6][8]High atom economy, operational simplicity, broad substrate scope.[1][6]Potential for side reactions, some methods require catalysts that can be toxic.[5]
Route 2: Condensation with Carboxylic Acids 2-aminothiophenol, carboxylic acids, dehydrating agent (e.g., PPA, Lawesson's reagent)[9]40 - 73%Several hoursReadily available starting materials.Harsh reaction conditions (high temperatures), moderate yields.[5]
Route 3: Intramolecular Cyclization N-arylthioureas, catalyst (e.g., RuCl₃, Pd(OAc)₂)[4]Up to 91%[4]VariableHigh yields for specific substitution patterns.[4]Requires preparation of the thiourea precursor.[4]
Route 4: Microwave-Assisted Synthesis 2-aminothiophenol, aldehydes, biocatalyst (e.g., acacia concinna)[1]HighShortEnvironmentally friendly, reduced reaction times, often solvent-free.[1][8]Specialized equipment required, scalability can be a concern.
Route 5: Ultrasound-Assisted Synthesis 2-aminothiophenol, various benzaldehydes[8]65 - 83%[8]~20 minutes[8]Rapid, solvent- and catalyst-free, simple procedure.[8]Specialized equipment required.

Experimental Protocols

Route 1: Validated Protocol for Condensation of 2-Aminothiophenol with Aromatic Aldehydes

This protocol is a generalized procedure based on commonly reported methods for the synthesis of 2-arylbenzothiazoles.

Materials:

  • 2-aminothiophenol

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Catalyst (e.g., a few drops of concentrated HCl and 30% H₂O₂)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in ethanol.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir.

  • To this mixture, add the catalyst system (e.g., 6 equivalents of H₂O₂ and 3 equivalents of HCl) dropwise while maintaining the temperature with an ice bath.[6]

  • Allow the reaction mixture to stir at room temperature for the specified time (typically 1-2 hours).[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.

Visualizing the Synthetic Workflow and Biological Context

To better illustrate the process and the relevance of benzothiazole analogs, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Aminothiophenol 2-Aminothiophenol Mixing in Solvent Mixing in Solvent 2-Aminothiophenol->Mixing in Solvent Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Mixing in Solvent Catalyst Addition Catalyst Addition Mixing in Solvent->Catalyst Addition Stirring at RT Stirring at RT Catalyst Addition->Stirring at RT Precipitation Precipitation Stirring at RT->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Benzothiazole Analog Pure Benzothiazole Analog Recrystallization->Pure Benzothiazole Analog G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Benzothiazole Analog Benzothiazole Analog Benzothiazole Analog->PI3K inhibits Benzothiazole Analog->AKT inhibits G Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Tumor Progression Tumor Progression Gene Transcription->Tumor Progression Benzothiazole Analog Benzothiazole Analog Benzothiazole Analog->STAT3 inhibits phosphorylation

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Ethyl-1,3-benzothiazol-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring both laboratory safety and environmental stewardship. 6-Ethyl-1,3-benzothiazol-2-amine, a compound utilized in various research applications, necessitates careful handling throughout its lifecycle, including its ultimate disposal. This guide delivers essential, step-by-step procedures for its safe disposal, compiled from established safety data sheets and chemical handling protocols.

Immediate Safety Considerations

Before commencing any disposal procedures, it is critical to recognize the hazards associated with this compound. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause significant skin and eye irritation.[1] Adherence to stringent safety protocols is non-negotiable.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A lab coat or other protective clothing is required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

Quantitative Hazard and Disposal Information

For rapid assessment, the following table summarizes the key hazard classifications and disposal directives for this compound and related benzothiazole compounds.

Hazard StatementGHS ClassificationPrecautionary Statement (Disposal)
H302: Harmful if swallowedAcute toxicity, oralP501: Dispose of contents/container to hazardous waste disposal.[1]
H312 / H311: Harmful/Toxic in contact with skinAcute toxicity, dermalP361/P362: Take off immediately all contaminated clothing and wash it before reuse.[2][4]
H332: Harmful if inhaledAcute toxicity, inhalationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
H315: Causes skin irritationSkin corrosion/irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4]
H319: Causes serious eye irritationSerious eye damage/irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

Step-by-Step Disposal Protocol

The recommended primary method for the disposal of this compound is through a licensed hazardous waste disposal facility.[4][5][6][7] Adherence to institutional and local regulations is paramount.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, properly labeled, and securely sealed container.[4][5]

  • The container must be clearly marked as "Hazardous Waste" and specify the full chemical name: "this compound".

2. Preparation for Disposal:

  • For certain disposal methods like incineration, the material may need to be dissolved or mixed with a combustible solvent.[5] This action must be performed in a chemical fume hood.

  • Consult your institution's Environmental Health and Safety (EHS) department or the designated waste disposal contractor to determine appropriate solvents and procedures.

3. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with the complete Safety Data Sheet (SDS) for this compound.

4. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[2]

  • Do not allow the product to enter drains or the environment.[2][3]

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable container for disposal.[4] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[3]

  • Ventilate the area and wash the spill site after the material pickup is complete.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_containment Containment cluster_disposal Disposal Path start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_id Identify as Hazardous Waste ppe->waste_id collect Collect in a Designated, Labeled, Sealed Container waste_id->collect label_waste Label Container: 'Hazardous Waste' 'this compound' collect->label_waste contact_ehs Contact Institutional EHS or Licensed Contractor label_waste->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds schedule_pickup Arrange for Pickup and Disposal provide_sds->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 6-Ethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Ethyl-1,3-benzothiazol-2-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications and Remarks
Eye and Face Protection Chemical safety goggles or face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Protective gloves and clothingNitrile rubber gloves are recommended.[2] Clothing should cover all exposed skin to prevent contact.[1]
Respiratory Protection NIOSH-approved respiratorRequired when vapors, mists, or aerosols may be generated. Ensure proper fit and use in a well-ventilated area.[1][3]
Hand Protection Chemically resistant glovesInspect gloves prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical to prevent accidents and ensure the integrity of research.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Wash hands thoroughly after handling the compound.[1][4]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Keep containers tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly sealed and protected from physical damage.

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and comply with regulations.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1][4] All disposal practices must be in accordance with local, state, and federal regulations.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1] If heavily contaminated, dispose of it as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure Type First-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation occurs.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician immediately.[1]
Spill For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5] For major spills, evacuate the area and alert emergency services.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate storage Store in Cool, Dry Place handle_dissolve->storage If not all used cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.